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GSK481

Cat. No.: B8037501
M. Wt: 377.4 g/mol
InChI Key: KNOUWGGQMADIBV-KRWDZBQOSA-N
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Description

GSK481 is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O4 B8037501 GSK481

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK481: A Deep Dive into its Mechanism of Action in Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. This pathway is orchestrated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK481 has been identified as a highly potent and selective inhibitor of RIPK1 kinase activity, positioning it as a valuable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in necroptosis, including its biochemical potency, cellular activity, and the experimental methodologies used for its characterization.

The Necroptosis Signaling Pathway and the Role of RIPK1

Necroptosis is a lytic and inflammatory form of programmed cell death.[1][2] It is typically initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), when apoptosis is inhibited.[3][4] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and MLKL.[5]

Upon stimulation by ligands like TNF-α, RIPK1 is recruited to the receptor complex.[6] In this complex, RIPK1 can initiate pro-survival signaling through NF-κB activation.[7] However, when apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[1][3] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[8] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[2][3] This ultimately leads to membrane permeabilization and cell death.[9]

The kinase activity of RIPK1 is a critical checkpoint in the decision between cell survival and necroptosis. This compound specifically targets this kinase activity, thereby preventing the downstream activation of RIPK3 and MLKL and inhibiting necroptotic cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB RIPK1 RIPK1 ComplexI->RIPK1 ComplexII Necrosome (RIPK1, RIPK3) pRIPK1 p-RIPK1 ComplexII->pRIPK1 pRIPK3 p-RIPK3 ComplexII->pRIPK3 RIPK1->ComplexII RIPK3 RIPK3 RIPK3->ComplexII pRIPK1->pRIPK3 pRIPK3->pRIPK1 pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL MLKL MLKL Membrane Plasma Membrane Permeabilization pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->RIPK1 inhibits kinase activity Caspase8 Caspase-8 Inhibition Caspase8->ComplexII allows

Figure 1: Necroptosis Signaling Pathway and this compound's Point of Intervention. This diagram illustrates the core signaling cascade of necroptosis, initiated by TNF-α binding to its receptor. This compound acts as a specific inhibitor of RIPK1 kinase activity, a crucial step for the formation and activation of the necrosome.

Quantitative Data on this compound Potency and Selectivity

This compound is a highly potent inhibitor of human RIPK1. Its efficacy has been quantified through various biochemical and cellular assays.

Parameter Value Assay Type Species Reference
IC50 (RIPK1 Kinase) 1.3 nMBiochemical AssayHuman[6]
IC50 (Ser166 Phosphorylation) 2.8 nMCellular Assay (HEK293T)Human (wild-type)[6][10]
IC50 (Cellular Necroptosis) 10 nMCellular Assay (U937 cells)Human[1][6]
IC50 (Ser166 Phosphorylation) 18 - 110 nMCellular Assay (HEK293T)Mouse (mutants)[6]
Selectivity >450-fold selective for RIPK1Kinase Panel ScreenHuman[10]

Table 1: Potency and Selectivity of this compound. This table summarizes the key quantitative data for this compound, highlighting its potent inhibition of human RIPK1 in both biochemical and cellular contexts, as well as its high selectivity.

Experimental Protocols for Characterizing this compound

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in necroptosis.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a human monocytic cell line, U937, a common model for studying this pathway.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human TNF-α (recombinant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • To induce necroptosis, add a combination of TNF-α (final concentration 20-100 ng/mL) and z-VAD-FMK (final concentration 20 µM).

  • Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a suitable assay (see Protocol 3.2).

Necroptosis_Induction_Workflow start Start seed Seed U937 Cells (1x10^5 cells/well) start->seed pretreat Pre-treat with This compound or DMSO (1-2 hours) seed->pretreat induce Induce Necroptosis (TNF-α + z-VAD-FMK) pretreat->induce incubate Incubate (6-24 hours) induce->incubate assess Assess Cell Viability incubate->assess end End assess->end

Figure 2: Experimental Workflow for Necroptosis Induction. This flowchart outlines the key steps for inducing necroptosis in a cellular model and testing the inhibitory effect of this compound.

Cell Viability Assay

Cell viability can be quantified using various methods. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a common and sensitive method.

Materials:

  • Cells treated as described in Protocol 3.1

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Necroptosis Markers

Western blotting is used to detect the phosphorylation status of key necroptosis proteins, providing direct evidence of pathway activation and inhibition by this compound.

Materials:

  • Cell lysates from treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

Co-Immunoprecipitation of the Necrosome

This technique is used to demonstrate the interaction between RIPK1 and RIPK3, a hallmark of necrosome formation, and how this is disrupted by this compound.

Materials:

  • Cell lysates from treated cells

  • Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)

  • Anti-RIPK1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for Western blotting: anti-RIPK3, anti-RIPK1

Procedure:

  • Lyse cells in non-denaturing lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting for the presence of RIPK3 and RIPK1.

CoIP_Workflow start Start lyse Cell Lysis (Non-denaturing) start->lyse preclear Pre-clear Lysate lyse->preclear ip Immunoprecipitation (anti-RIPK1 antibody) preclear->ip capture Capture Complexes (Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot (anti-RIPK3, anti-RIPK1) elute->wb end End wb->end

Figure 3: Co-Immunoprecipitation Workflow for Necrosome Analysis. This diagram illustrates the sequential steps involved in co-immunoprecipitation to assess the interaction between RIPK1 and RIPK3.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of RIPK1 kinase activity. Its mechanism of action is centered on preventing the phosphorylation events within the necrosome that are essential for the execution of necroptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the role of RIPK1 in necroptosis and for evaluating the efficacy of inhibitors like this compound. Further research utilizing these methodologies will continue to unravel the complexities of necroptosis and its implications in human disease.

References

GSK481: A Selective RIP1 Kinase Inhibitor for Research in Inflammatory Diseases and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis. Its central role in these processes has positioned it as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. GSK481 is a potent and highly selective, allosteric inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

This compound was identified through a DNA-encoded library screen and serves as a valuable research tool for investigating the physiological and pathological roles of RIPK1. It belongs to a class of benzoxazepinone inhibitors that bind to an allosteric pocket on the RIPK1 kinase domain.[1] This binding mode confers exceptional selectivity for RIPK1 over other kinases. While this compound itself possesses suboptimal pharmacokinetic properties for clinical development, it was a crucial lead compound that led to the discovery of clinical candidates such as GSK2982772 and GSK3145095.[1]

Mechanism of Action

This compound is a Type III kinase inhibitor, meaning it binds to an allosteric site on the RIPK1 kinase, distinct from the ATP-binding pocket.[1] This allosteric binding locks the kinase in an inactive conformation, preventing the autophosphorylation of RIPK1 at Serine 166, a critical step for its activation and the subsequent initiation of downstream signaling events that lead to necroptosis and inflammation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and its optimized successors, GSK2982772 and GSK3145095.

Table 1: In Vitro Potency of this compound and Successor Compounds

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human RIPK1Biochemical (Fluorescence Polarization)1.3[2]
Human RIPK1U937 Cellular Necroptosis10[2]
Human RIPK1Ser166 Phosphorylation2.8[2][3]
GSK2982772Human RIPK1Biochemical (ADP-Glo)0.8Harris et al., J Med Chem 2017
Human RIPK1U937 Cellular Necroptosis6.3Harris et al., J Med Chem 2017
GSK3145095Human RIPK1Biochemical (ADP-Glo)6.3[4]
Human RIPK1U937 Cellular Necroptosis6.3[1]

Table 2: Kinase Selectivity of this compound

This compound has demonstrated exceptional selectivity for RIPK1. In a KINOMEscan™ profiling service against a panel of 468 kinases, this compound at a concentration of 100 nM was found to be highly selective for RIPK1.

Kinase% of Control @ 100 nM
RIPK10
Other 467 kinases>35

Note: The complete kinome scan data for this compound is not publicly available in a comprehensive table. The data presented is based on the description of its high selectivity in published literature.

Signaling Pathways

This compound modulates the signaling pathways downstream of RIPK1 activation, primarily the necroptosis and inflammatory pathways.

RIPK1-Mediated Signaling

RIP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa Transition ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transition (Caspase-8 inhibition) NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB Scaffold function Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase-8 activation RIPK3 RIPK3 ComplexIIb->RIPK3 RIPK1 kinase activity Necroptosis Necroptosis MLKL MLKL RIPK3->MLKL Phosphorylation MLKL->Necroptosis Oligomerization and membrane permeabilization This compound This compound This compound->RIPK1 Inhibition Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B Add this compound (Serial Dilutions) A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Measure Luminescence H->I J Data Analysis (IC50) I->J Necroptosis_Assay_Workflow A Plate U937 Cells B Pre-treat with this compound A->B C Induce Necroptosis (TNFα + z-VAD-fmk + SMAC mimetic) B->C D Incubate (18-24h) C->D E Measure Cell Viability (CellTiter-Glo) D->E F Data Analysis (IC50) E->F

References

GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation in Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. A key event in the execution of necroptosis, a form of programmed necrosis, is the autophosphorylation of RIPK1 at Serine 166 (Ser166). This phosphorylation event is a critical biomarker for RIPK1 kinase activation and the initiation of the necroptotic cascade. GSK481 is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in inhibiting Ser166 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Quantitative Data: this compound Inhibition of RIPK1 and Ser166 Phosphorylation

This compound demonstrates high potency against RIPK1 kinase activity and the subsequent phosphorylation of Ser166. The following table summarizes the key quantitative data for this compound.

Target/AssaySpecies/Cell LineIC50 ValueReference(s)
RIPK1 Kinase Activity-1.3 nM[1][2]
Ser166 Phosphorylation (wild-type)Human2.8 nM[1][2]
U937 Cellular AssayHuman10 nM[1][2]
RIPK1 MutantsMouse18-110 nM[1][2]

Signaling Pathway: The Role of RIPK1 Ser166 Phosphorylation in Necroptosis

Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival or cell death. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 is recruited and activated through autophosphorylation at multiple sites, including the critical Ser166 residue. Phosphorylated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation cascade leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death. This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation at Ser166 and blocking the downstream signaling events that lead to necroptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNFa TNFα TNFa->TNFR1 Binding pRIPK1 p-RIPK1 (Ser166) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL MLKL->pMLKL pRIPK1->RIPK3 Recruitment & Phosphorylation pRIPK3->MLKL Phosphorylation pMLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition start Cell Treatment with this compound & Necroptosis Induction lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-RIPK1 Ser166) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection end Data Analysis detection->end start Prepare this compound Dilutions add_inhibitor Add this compound/DMSO to Plate start->add_inhibitor add_enzyme Add Recombinant RIPK1 add_inhibitor->add_enzyme pre_incubation Pre-incubation add_enzyme->pre_incubation add_atp Initiate Reaction with ATP pre_incubation->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_adp Detect ADP (Luminescence) stop_reaction->detect_adp end Calculate IC50 detect_adp->end

References

GSK481: A Technical Guide to its Role in Modulating TNF-Mediated Inflammation via RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory response, orchestrating both cell survival and programmed cell death pathways, including apoptosis and necroptosis. Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical signaling node downstream of the TNF receptor 1 (TNFR1), making it a key therapeutic target for a host of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing its biochemical and cellular potency, outlining key experimental protocols for its evaluation, and visualizing the complex signaling pathways it modulates.

Introduction to TNF Signaling and RIPK1

TNF-α signaling is a tightly regulated process that determines cell fate.[1][2] Upon binding of TNF-α to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex, comprising TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAP1/2), and RIPK1, primarily activates the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes.[3][4][5]

However, under conditions where components of Complex I are depleted or inhibited, RIPK1 can dissociate and form a cytosolic death-inducing platform known as Complex II.[1][4][6] Depending on the cellular context, Complex II can initiate two distinct forms of programmed cell death:

  • Apoptosis (Complex IIa): RIPK1 interacts with FADD and pro-caspase-8, leading to caspase-8 activation and the execution of the apoptotic cascade.[3][7]

  • Necroptosis (Complex IIb): When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to lytic cell death, or necroptosis.[8][9] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[8]

The kinase activity of RIPK1 is therefore a critical switch point that can divert a pro-survival signal into a potent, inflammatory cell death pathway.[10] this compound was developed as a specific inhibitor of this kinase function to explore its therapeutic potential in TNF-mediated inflammatory diseases.[11][12]

Mechanism of Action of this compound

This compound is a potent, selective, and specific Type III (allosteric) inhibitor of RIPK1 kinase.[11][12][13][14] It binds to an allosteric pocket on the RIPK1 protein, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[14] This inhibitory action specifically prevents the autophosphorylation of RIPK1 at key residues like Serine 166 (S166), a critical step for its catalytic activation.[5][11][13] By blocking RIPK1 kinase activity, this compound effectively prevents the downstream phosphorylation of RIPK3 and MLKL, thereby abrogating the execution of the necroptotic pathway.[8] While necroptosis is blocked, the signaling cascade can be redirected towards apoptosis, an effect observed in cellular assays where this compound treatment in the presence of TNFα leads to increased levels of apoptotic cell death.[13]

Signaling Pathway Visualizations

TNFSelfate cluster_membrane Plasma Membrane cluster_complex1 Complex I cluster_complex2 Complex II (Cytosolic) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 RIPK1_deub RIPK1 (Deubiquitinated) TRADD->RIPK1_deub Transition cIAP1/2 cIAP1/2 RIPK1_ub RIPK1 (Ubiquitinated) NFkB NF-κB Activation RIPK1_ub->NFkB FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Caspase-8 Inhibited Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Caspase-8 Inhibited Necroptosis Necroptosis MLKL->Necroptosis Caspase-8 Inhibited Survival Cell Survival & Inflammation NFkB->Survival

Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis.

GSK481_MoA TNFa TNFα + SMAC mimetic + zVAD-fmk TNFR1 TNFR1 Activation TNFR1->TNFa RIPK1_active RIPK1 Kinase Activation (pS166) RIPK1_active->TNFR1 RIPK3_active RIPK3 Activation RIPK3_active->RIPK1_active MLKL_active MLKL Phosphorylation & Oligomerization MLKL_active->RIPK3_active Necroptosis Necroptosis Necroptosis->MLKL_active This compound This compound This compound->RIPK1_active INHIBITS

Caption: Mechanism of action for this compound in blocking the necroptotic pathway.

Quantitative Data: Potency and Cellular Activity

This compound demonstrates high potency in both biochemical and cellular assays, although its efficacy varies between species. Its inhibitory concentrations are consistently in the low nanomolar range for human RIPK1.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target/Cell Line Species IC50 Value Reference(s)
Kinase Inhibition Recombinant RIPK1 Human 1.3 nM [13]
Fluorescence Polarization (FP) Recombinant RIPK1 Human 10 nM [12]
S166 Phosphorylation Wild-Type RIPK1 Human 2.8 nM [11][13]
Cellular Necroptosis U937 Cells Human 10 nM [13]
S166 Phosphorylation Mutant RIPK1 Mouse 18 - 110 nM [13]

| Kinase Inhibition | Wild-Type RIPK1 | Non-primate | >100-fold less potent vs. human |[15] |

Table 2: Summary of this compound Effects on TNF-Mediated Cellular Processes

Cellular Process Experimental System Effect of this compound Reference(s)
Necroptosis Jurkat Cells (TNFα-induced) Abrogates RIP3 up-regulation. [13]
Apoptosis Jurkat Cells (TNFα-induced) Increases detectable apoptosis. [13]
Inflammation & Shock In vivo models Protects against TNF-induced lethal shock. [11]

| Cytokine Production | Various cell models | Reduces production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α). |[2][10][16] |

Key Experimental Protocols

The characterization of this compound and other RIPK1 inhibitors relies on a series of well-established in vitro assays.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

  • Principle: A common method is a fluorescence polarization (FP) binding assay or a luminescence-based assay like ADP-Glo that quantifies kinase activity by measuring ATP consumption.[4][12]

  • Reagents: Recombinant human RIPK1, ATP, appropriate substrate, kinase buffer, and detection reagents.

  • Procedure (Brief): a. Serially dilute this compound in DMSO. b. In a microplate, combine recombinant RIPK1 with the this compound dilutions. c. Initiate the kinase reaction by adding ATP and substrate. d. Incubate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and add detection reagents. f. Read the signal (fluorescence or luminescence) on a plate reader. g. Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from TNF-induced necroptosis. Human cell lines like U937 (monocytic) or HT-29 (colorectal adenocarcinoma) are commonly used.[13][14][17]

  • Principle: To specifically induce necroptosis, cells are co-treated with TNF-α, a SMAC mimetic (e.g., birinapant, to degrade cIAPs and promote Complex II formation), and a pan-caspase inhibitor (e.g., zVAD-fmk or Q-VD-OPh, to block the apoptotic pathway).[14][17] Cell viability is then measured.

  • Reagents: U937 or HT-29 cells, cell culture medium, this compound, TNF-α, SMAC mimetic, zVAD-fmk, and a cell viability reagent (e.g., CellTiter-Glo for ATP measurement or an LDH release assay kit).

  • Procedure (Brief): a. Seed cells in a 96-well plate and allow them to adhere/stabilize. b. Pre-treat the cells with serial dilutions of this compound for 1-2 hours. c. Add the necroptosis-inducing cocktail (TNF-α + SMAC mimetic + zVAD-fmk) to the wells. d. Incubate for 12-24 hours. e. Add the cell viability reagent (e.g., CellTiter-Glo) and measure the signal (luminescence). f. Normalize data to untreated controls and calculate IC50 values.

Western Blot for RIPK1 Phosphorylation

This method provides direct evidence of target engagement within the cell by detecting the inhibition of RIPK1 autophosphorylation.

  • Principle: Following treatment with a necroptotic stimulus in the presence or absence of this compound, cell lysates are analyzed by SDS-PAGE and Western blot using an antibody specific for phosphorylated RIPK1 (pS166).

  • Reagents: Cell line (e.g., U937), this compound, necroptotic stimulus, lysis buffer, protease/phosphatase inhibitors, primary antibody (anti-pS166-RIPK1), secondary antibody, and ECL substrate.

  • Procedure (Brief): a. Treat cells with this compound followed by the necroptotic stimulus as described above. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with the anti-pS166-RIPK1 antibody, followed by an HRP-conjugated secondary antibody. e. Visualize bands using an ECL substrate and imaging system. A decrease in the pS166 signal indicates successful inhibition by this compound.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_readout Endpoint Analysis start Start plate_cells 1. Plate Cells (e.g., U937, HT-29) in 96-well plate start->plate_cells pre_treat 2. Pre-treat with This compound dilutions (1-2 hours) plate_cells->pre_treat stimulate 3. Add Necroptotic Stimulus (TNFα + SMAC mimetic + zVAD-fmk) pre_treat->stimulate incubate 4. Incubate (12-24 hours) stimulate->incubate measure 5. Measure Endpoint incubate->measure viability Cell Viability Assay (e.g., CellTiter-Glo) measure->viability western Western Blot (for pS166-RIPK1) measure->western cytokine Cytokine Assay (ELISA from supernatant) measure->cytokine analyze 6. Analyze Data (Calculate IC50 values) viability->analyze western->analyze cytokine->analyze end End analyze->end

Caption: General experimental workflow for evaluating this compound in a cellular necroptosis assay.

Limitations and Further Considerations

While this compound is a powerful research tool, certain properties limit its clinical development. It has been reported to have high lipophilicity and suboptimal pharmacokinetic properties, making it less suitable for in vivo studies in rodent models.[4][12] This has led to the development of optimized next-generation inhibitors, such as GSK2982772, which possess improved drug-like properties.[4][12][14]

Furthermore, a key characteristic of this compound and other inhibitors from the benzoxazepinone class is their species selectivity. They are highly potent against primate (human, cynomolgus monkey) RIPK1 but are significantly less effective against non-primate versions, including mouse RIPK1.[15][18] This presents a challenge for preclinical evaluation in standard rodent disease models, often requiring the use of humanized cell lines or more complex animal models.

Conclusion

This compound is a foundational tool compound that has been instrumental in elucidating the role of RIPK1 kinase activity in TNF-mediated inflammation and necroptosis. Its high potency and selectivity for human RIPK1 make it an excellent in vitro probe for dissecting signaling pathways and validating RIPK1 as a therapeutic target. The quantitative data clearly establish its ability to inhibit RIPK1 in the low nanomolar range, translating to effective blockade of cellular necroptosis and a reduction in inflammatory signaling. While its pharmacokinetic limitations have precluded its own clinical advancement, the insights gained from this compound have paved the way for the development of clinical-grade RIPK1 inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis.[2][14]

References

The Discovery of GSK481: A Technical Guide to a DNA-Encoded Library Success Story

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of GSK481, a potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1). The identification of this compound from GlaxoSmithKline's (GSK) DNA-encoded libraries (DEL) represents a significant advancement in the application of this technology for hit identification and lead generation. This document provides a comprehensive overview of the discovery process, including the underlying biology of RIPK1, the quantitative data supporting the inhibitor's potency and selectivity, and the experimental methodologies employed.

Introduction: The Emergence of RIPK1 as a Therapeutic Target

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, such as psoriasis, rheumatoid arthritis, and ulcerative colitis, making it a compelling target for therapeutic intervention.[3] The discovery of small molecule inhibitors of RIPK1 kinase activity, therefore, holds the potential for novel anti-inflammatory therapies.[3]

This compound emerged from a screening campaign of GSK's extensive DNA-encoded libraries, identifying a novel benzoxazepinone scaffold with high potency and selectivity for RIPK1.[3][4] This discovery highlighted the power of DEL technology to explore vast chemical space and identify unique chemical matter for challenging drug targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor from the DNA-encoded library screening.

Table 1: Biochemical Potency of this compound

CompoundAssayTargetIC50 (nM)Reference
GSK'481Fluorescence Polarization (FP)Human RIPK110[5]
GSK'481Inhibition of Ser166 phosphorylationWild-type human RIPK12.8[5][6]
GSK'481Kinase AssayHuman RIPK11.3[6]

Table 2: Cellular Activity of this compound

CompoundCell LineAssayIC50 (nM)Reference
GSK'481U937Cellular Assay10[6]

Table 3: Selectivity Profile of the Benzoxazepinone Scaffold

Compound SeriesAssessmentOutcomeReference
BenzoxazepinoneKinase Panel ScreenComplete monokinase selectivity for RIPK1[4]
BenzoxazepinoneSpecies SelectivityPotent against primate RIPK1, >100-fold less potent against non-primate RIPK1[4][7]

Signaling Pathways and Experimental Workflows

Visualizations of the key biological pathways and experimental processes provide a clear understanding of the context and methodology of this compound's discovery.

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis and Inflammation cluster_receptor Receptor Complex cluster_complexI Complex I (Survival/Inflammation) cluster_complexII Complex II (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub Ub-RIPK1 cIAP12->RIPK1_ub Ubiquitination NFkB NF-κB Activation RIPK1_ub->NFkB RIPK1_deub de-Ub RIPK1 RIPK1_ub->RIPK1_deub Deubiquitination Inflammation Inflammation NFkB->Inflammation RIPK3 RIPK3 RIPK1_deub->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_deub inhibits kinase activity

Caption: RIPK1 signaling pathway leading to inflammation and necroptosis.

DEL_Screening_Workflow DNA-Encoded Library Screening Workflow cluster_library Library Preparation cluster_selection Affinity Selection cluster_analysis Hit Identification cluster_validation Hit Validation DEL DNA-Encoded Library (~800 million compounds) Incubation Incubation DEL->Incubation Target Immobilized RIPK1 Target Target->Incubation Wash Wash unbound Incubation->Wash Elution Elute bound Wash->Elution PCR PCR Amplification of DNA tags Elution->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Data_Analysis Data Analysis & Hit Prioritization Sequencing->Data_Analysis Resynthesis Off-DNA Resynthesis of Hit Compounds Data_Analysis->Resynthesis Biochemical_Assay Biochemical Assays (e.g., FP) Resynthesis->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., U937) Resynthesis->Cellular_Assay Hit_Confirmation Hit Confirmation (GSK'481) Biochemical_Assay->Hit_Confirmation Cellular_Assay->Hit_Confirmation

Caption: Workflow for the discovery of this compound using DNA-encoded libraries.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound. It is important to note that while the general procedures are outlined in published literature, some specific details of GSK's proprietary processes may not be fully disclosed.

DNA-Encoded Library Synthesis (Split-and-Pool Method)

The DNA-encoded library that led to the discovery of this compound was synthesized using a split-and-pool strategy, a cornerstone of DEL technology. This method allows for the creation of vast numbers of unique small molecules, each covalently linked to a distinct DNA barcode that records its synthetic history.

Principle: The library is built in cycles. In each cycle, a common scaffold is divided into multiple portions. Each portion is reacted with a unique chemical building block. Subsequently, a unique DNA oligonucleotide (tag) corresponding to that specific building block is enzymatically ligated to the growing DNA barcode. All portions are then pooled together, mixed, and re-split for the next cycle of chemical reaction and DNA tagging.

General Protocol Outline:

  • Scaffold Preparation: A DNA headpiece, a pre-synthesized oligonucleotide with a linker for chemical synthesis, is prepared.

  • Cycle 1: Splitting and Building Block Addition: The DNA headpiece solution is split into a number of reaction vessels corresponding to the number of first-cycle building blocks. A different building block is added to each vessel and reacted with the linker on the DNA headpiece.

  • Cycle 1: DNA Tagging: Following the chemical reaction, a unique DNA tag for each building block is added to its respective vessel and ligated to the DNA headpiece using a DNA ligase.

  • Pooling: All reaction mixtures are pooled into a single vessel and mixed thoroughly.

  • Subsequent Cycles: The pooled library is then split again for the second cycle of building block addition and DNA tagging, and this process is repeated for the desired number of cycles. The library that identified GSK's benzoxazepinone hit was constructed over three cycles.

  • Purification: After each chemical step, purification is typically performed to remove excess reagents.

DNA-Encoded Library Screening Against RIPK1

The screening process aims to identify members of the DEL that bind to the target protein, in this case, RIPK1.

Principle: Affinity selection is used to isolate the target-binding molecules from the vast library pool. The protein target is immobilized, and the DEL is incubated with it. Non-binding molecules are washed away, and the bound molecules are then eluted. The DNA tags of the eluted molecules are amplified by PCR and identified by next-generation sequencing.

General Protocol Outline:

  • Target Immobilization: Recombinant human RIPK1 protein is immobilized on a solid support, such as magnetic beads.

  • Affinity Selection:

    • The pooled DNA-encoded library is incubated with the immobilized RIPK1 in a suitable binding buffer.

    • A series of stringent washes are performed to remove non-specifically bound library members.

  • Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation of the protein.

  • PCR Amplification: The DNA tags from the eluted fraction are amplified using the Polymerase Chain Reaction (PCR).

  • Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique barcodes of the binding molecules.

  • Data Analysis: The sequencing data is analyzed to identify the chemical building blocks that are enriched in the binding population compared to control experiments. This information reveals the structures of the hit compounds.

Fluorescence Polarization (FP) Binding Assay

This assay was used to confirm the binding of the resynthesized "off-DNA" hit compounds to RIPK1 and to determine their binding affinity.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a large protein like RIPK1, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled compounds can then be tested for their ability to compete with the fluorescent probe for binding to the target, which will result in a decrease in polarization.

General Protocol Outline:

  • Reagents:

    • Recombinant human RIPK1 protein.

    • A fluorescently labeled probe that binds to RIPK1.

    • Test compounds (e.g., resynthesized GSK'481) at various concentrations.

    • Assay buffer (e.g., HEPES-based buffer with additives to prevent non-specific binding).

  • Assay Procedure:

    • In a microplate, the RIPK1 protein and the fluorescent probe are incubated to allow binding to reach equilibrium.

    • The test compound is then added at a range of concentrations.

    • The plate is incubated to allow for competition to occur.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

U937 Cellular Necroptosis Assay

This cell-based assay was used to evaluate the ability of this compound to inhibit RIPK1-mediated necroptosis in a cellular context.

Principle: The human monocytic cell line U937 can be induced to undergo necroptosis by treatment with a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis). The ability of a compound to prevent this cell death is a measure of its cellular RIPK1 inhibitory activity.

General Protocol Outline:

  • Cell Culture: U937 cells are cultured in appropriate media and conditions.

  • Assay Setup:

    • Cells are seeded into a multi-well plate.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the cell culture medium.

  • Incubation: The cells are incubated for a defined period to allow for necroptosis to occur.

  • Cell Viability Measurement: Cell viability is assessed using a suitable method, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®) or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits necroptosis by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The discovery of this compound is a testament to the power of DNA-encoded library technology in modern drug discovery. By enabling the screening of billions of compounds in a single experiment, DEL technology facilitated the identification of a novel, potent, and highly selective inhibitor of RIPK1. The benzoxazepinone scaffold discovered through this process provided a promising starting point for lead optimization, ultimately leading to the development of clinical candidates for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the key data, pathways, and experimental methodologies that underpinned this successful drug discovery effort, offering valuable insights for researchers in the field.

References

GSK481's Impact on Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling, governing inflammation, survival, and programmed cell death pathways.[1][2] As a multifaceted protein, RIPK1 possesses both kinase-dependent and kinase-independent (scaffolding) functions.[1][3] Its role as a molecular switch is particularly evident in the context of tumor necrosis factor receptor 1 (TNFR1) signaling, where it dictates the cellular outcome between NF-κB-mediated survival and two distinct cell death pathways: apoptosis and necroptosis.[4][5] Dysregulation of RIPK1 activity is implicated in a wide range of human inflammatory and neurodegenerative diseases, making it a prominent therapeutic target.[6][7]

GSK481 is a highly potent and selective, small-molecule inhibitor of RIPK1 kinase activity.[8][9] It functions as a Type III allosteric inhibitor, binding to a lipophilic pocket at the back of the ATP-binding site, which confers an excellent kinase selectivity profile.[10] This guide provides an in-depth technical overview of this compound, its quantitative impact on RIPK1 signaling, the experimental protocols used for its characterization, and visual representations of the underlying molecular pathways.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The data highlights its high potency against human RIPK1 and its effectiveness in cell-based systems. A notable characteristic of this compound is its significantly reduced potency against non-primate RIPK1, a key consideration for preclinical model selection.[10][11]

Assay TypeTarget/SystemParameterValue (nM)Reference(s)
Biochemical Kinase AssayRecombinant RIPK1IC501.3[8]
Cellular Phosphorylation AssayWild-Type Human RIPK1 (in HEK293T cells)IC50 (S166 phos.)2.8[8][9]
Cellular Viability/Function AssayHuman U937 cellsIC5010[8][12]
Human Whole Blood AssayTNFα/zVAD/SMAC-induced necroptosisIC50 (MIP-1β inhibition)5[10]
Monkey Whole Blood AssayTNFα/zVAD/SMAC-induced necroptosisIC50 (MIP-1β inhibition)16[10]
Cellular Phosphorylation AssayMouse RIPK1 MutantsIC50 (S166 phos.)18 - 110[8]

Signaling Pathways and Mechanism of Action

Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form the membrane-bound Complex I.[13][14] In this complex, RIPK1 acts primarily as a scaffold, undergoing ubiquitination which leads to the activation of NF-κB and MAPK pathways, promoting cell survival and inflammation.[14][15]

However, under conditions where components of Complex I are inhibited or when caspase-8 activity is blocked, RIPK1 can dissociate and participate in the formation of cytosolic, death-inducing complexes.[4][14] The kinase activity of RIPK1 is essential for these cell death pathways.[7]

  • RIPK1-Dependent Apoptosis (Complex IIa): RIPK1, FADD, and pro-caspase-8 form Complex IIa, leading to caspase-8 activation and apoptosis.[4]

  • Necroptosis (Complex IIb or "Necrosome"): When caspase-8 is inhibited, RIPK1 kinase activity leads to its autophosphorylation (e.g., at Ser166) and the recruitment of RIPK3 via their RHIM domains.[4][5] This forms the necrosome, where RIPK1 and RIPK3 phosphorylate each other, leading to the activation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[5]

This compound exerts its effect by specifically inhibiting the kinase function of RIPK1. This prevents the autophosphorylation of RIPK1, thereby blocking the formation and activation of the necrosome and subsequent necroptosis.[8][11] It also abrogates the signaling cascade leading to RIPK1-dependent apoptosis.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_cytosol Cytosol cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1 TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB Kinase-Independent (Scaffold) RIPK1_active RIPK1 Kinase Activation (pS166) ComplexI->RIPK1_active Dissociation & Deubiquitination Survival Cell Survival & Inflammation NFkB->Survival ComplexIIa FADD, Caspase-8 RIPK1_active->ComplexIIa RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment Necrosome Necrosome (RIPK1-RIPK3) RIPK1_active->Necrosome This compound This compound This compound->RIPK1_active Inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation

Caption: RIPK1 signaling pathways downstream of TNFR1 and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize this compound.

This assay quantifies the ability of an inhibitor to block RIPK1 kinase activity within a cellular context by measuring the phosphorylation of a key activation site, Serine 166.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Reagents:

    • Expression plasmid for wild-type human RIPK1.

    • Transfection reagent (e.g., Lipofectamine).

    • Opti-MEM reduced-serum medium.

    • Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep).

    • This compound stock solution in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies: Rabbit anti-pS166-RIPK1, Mouse anti-total-RIPK1, loading control antibody (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Methodology:

    • Transfection: Seed HEK293T cells in 6-well plates. Transfect cells with the human RIPK1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the protein for 24-48 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the transfected cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours at 37°C.

    • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Western Blotting: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-pS166-RIPK1 and anti-total-RIPK1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and calculate the ratio of pS166-RIPK1 to total RIPK1. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

This ex vivo assay measures the functional consequence of RIPK1 inhibition by quantifying the suppression of inflammatory cytokine release following necroptosis induction in a physiologically relevant matrix.[10]

  • Sample: Freshly drawn human whole blood collected in sodium heparin tubes.

  • Reagents:

    • This compound stock solution in DMSO.

    • RPMI 1640 medium.

    • Human TNF-α.

    • Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph).

    • SMAC mimetic (e.g., RMT 5265).

    • ELISA kit for a relevant cytokine/chemokine (e.g., MIP-1β).

  • Methodology:

    • Compound Pre-incubation: Dispense whole blood into a 96-well plate. Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C.

    • Necroptosis Induction: Prepare an induction cocktail containing TNF-α, a pan-caspase inhibitor, and a SMAC mimetic in RPMI medium. Add this cocktail to the wells to initiate necroptosis.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

    • Cytokine Quantification: Measure the concentration of the chosen cytokine (e.g., MIP-1β) in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

    • Analysis: Subtract background cytokine levels from unstimulated controls. Plot the percentage of inhibition of cytokine release against the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Assay_Workflow A 1. Seed HEK293T Cells in 6-well plates B 2. Transfect with human RIPK1 plasmid A->B C 3. Incubate 24-48h for protein expression B->C D 4. Treat with serial dilutions of this compound C->D E 5. Lyse cells and quantify protein D->E F 6. SDS-PAGE and Western Blot Transfer E->F G 7. Immunoblot for pS166-RIPK1 & Total RIPK1 F->G H 8. Image and Quantify Band Intensities G->H I 9. Calculate IC50 Value H->I

Caption: A stepwise workflow for determining the IC50 of this compound on RIPK1 phosphorylation.

References

GSK481: A Technical Guide to its Function in Programmed Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

GSK481 is a highly potent, selective, and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The kinase activity of RIPK1 is a critical signaling node that governs cellular fate, particularly in the context of inflammation and programmed cell death. This compound functions primarily by inhibiting the necroptotic pathway, a form of regulated necrosis, without significantly affecting apoptotic signaling. This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and its application as a research tool for professionals in drug development and life sciences.

Introduction to Programmed Cell Death and the Role of RIPK1

Programmed cell death is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells. The two most extensively studied pathways are apoptosis and necroptosis. While apoptosis is a non-inflammatory, caspase-dependent process, necroptosis is a pro-inflammatory form of regulated cell death that is activated when apoptosis is inhibited.[2]

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a central regulator in determining whether a cell survives or undergoes programmed death.[3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through the NF-κB pathway or, under different cellular conditions, trigger either apoptosis or necroptosis.[3][4] The kinase activity of RIPK1 is indispensable for the induction of necroptosis, making it a key therapeutic target for diseases driven by inflammatory cell death.[3][5]

Molecular Mechanism of Action of this compound

Target Profile and Selectivity

This compound is a Receptor Interacting Protein Kinase 1 (RIPK1) inhibitor.[6][7] It demonstrates remarkable selectivity for RIPK1 over a broad panel of other kinases, making it a precise tool for studying RIPK1-mediated signaling pathways.[8][9] A notable characteristic of this compound is its species-specific potency; it is highly effective against human and cynomolgus monkey RIPK1 but is over 100-fold less potent against RIPK1 from non-primate species such as mice.[6][10]

Inhibition of the Necroptosis Pathway

This compound exerts its function by directly inhibiting the kinase activity of RIPK1.[1] This inhibition prevents the autophosphorylation of RIPK1 at Serine 166 (S166), a critical step for the downstream propagation of the necroptotic signal.[1][8]

The canonical TNFα-induced necroptosis pathway proceeds as follows:

  • Complex I Formation: TNFα binding to its receptor (TNFR1) recruits RIPK1 and other proteins to form a membrane-bound, pro-survival complex (Complex I). Here, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[4]

  • Switch to Death Signaling: When pro-survival signaling is perturbed, RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex.[3][4]

  • Necrosome Formation (Complex IIb): In circumstances where caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like complex known as the necrosome.[4][11]

  • Execution of Necroptosis: The formation of the necrosome leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3.[10] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause membrane rupture, release of cellular contents, and inflammatory cell death.[2]

This compound intervenes at the crucial initial step of RIPK1 kinase activation, thereby preventing necrosome formation and all subsequent downstream events leading to cell death.

G Figure 1: TNFα Signaling and this compound's Point of Intervention cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-Survival) cluster_cytosol Cytosol cluster_complexIIa TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TNFR1->TRAF2 RIPK1_ub RIPK1 (Ub) NFkB NF-κB Survival Genes RIPK1_ub->NFkB Activation RIPK1_deub RIPK1 (De-Ub) RIPK1_ub->RIPK1_deub Deubiquitination (e.g., CYLD) TRADD->RIPK1_ub cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_ub Ubiquitination RIPK1_active RIPK1 (Kinase Active) RIPK3 RIPK3 RIPK1_active->RIPK3 RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation FADD FADD Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL_p MLKL-P (pores) MLKL->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis This compound This compound This compound->RIPK1_active Inhibition TNF TNFα TNF->TNFR1 RIPK1_deub->RIPK1_active RIPK1_deub->FADD

Figure 1. TNFα Signaling and this compound's Point of Intervention

Quantitative Efficacy Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 3.1: Biochemical Potency of this compound

Target Assay Type Value Reference
RIP1 Kinase IC50 1.3 nM [1]
Wild-Type Human RIP1 IC50 (S166 Phosphorylation Inhibition) 2.8 nM [1][8]

| Mouse RIP1 Mutants | IC50 (S166 Phosphorylation Inhibition) | 18 - 110 nM |[1] |

Table 3.2: Cellular Potency of this compound

Cell Line Assay Type Value Reference
U937 (Human Monocytic) Necroptosis Inhibition IC50 = 10 nM [1][9]

| Jurkat (Human T-cell) | Necroptosis Inhibition (300 nM) | Abrogates RIP3 up-regulation |[1] |

Table 3.3: Species Selectivity of this compound

Species Relative Potency Note Reference
Human / Cynomolgus Monkey High Equivalent Potency [6]

| Non-primate (e.g., mouse) | >100-fold less potent | A critical consideration for in vivo study design. |[6] |

Experimental Protocols and Methodologies

The following protocols are generalized methodologies for assessing the function and efficacy of this compound in a laboratory setting.

In Vitro Necroptosis Induction Assay

This assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.

  • Objective: To determine the IC50 of this compound for necroptosis inhibition in a human cell line.

  • Materials:

    • Human U937 cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Recombinant Human TNFα

    • z-VAD-FMK (pan-caspase inhibitor)

    • This compound (in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Methodology:

    • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 104 cells/well.

    • Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells by adding the compound dilutions to the wells. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

    • Necroptosis Induction: Add TNFα (final concentration ~20 ng/mL) and z-VAD-FMK (final concentration ~20 µM) to all wells except the untreated controls.

    • Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Viability Measurement: Equilibrate the plate to room temperature and measure cell viability according to the manufacturer's protocol for the chosen reagent.

    • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and untreated cells (100% inhibition). Calculate the IC50 value using a non-linear regression curve fit.

G Figure 2: Experimental Workflow for Necroptosis Assay A 1. Seed U937 Cells in 96-well plate B 2. Pre-treat with serial dilutions of this compound A->B C 3. Induce Necroptosis with TNFα + z-VAD-FMK B->C D 4. Incubate for 24 hours C->D E 5. Measure Cell Viability (e.g., CellTiter-Glo) D->E F 6. Analyze Data and Calculate IC50 E->F

Figure 2. Experimental Workflow for Necroptosis Assay
Western Blot for RIPK1 S166 Phosphorylation

  • Objective: To provide direct evidence that this compound inhibits RIPK1 kinase activity in a cellular context.

  • Methodology:

    • Treat cells in a 6-well plate with this compound or vehicle for 1-2 hours.

    • Stimulate with TNFα + z-VAD-FMK for a short period (e.g., 4-6 hours) to induce RIPK1 phosphorylation.

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1. A loading control antibody (e.g., GAPDH or β-actin) is mandatory.

    • Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence. A reduction in the p-RIPK1/Total-RIPK1 ratio in this compound-treated samples indicates target engagement.

Preparation for In Vivo Administration

For studies in appropriate animal models (e.g., humanized RIPK1 mice or primates), a suitable formulation is required.

  • Suspension Protocol (2.5 mg/mL):

    • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.[1]

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix again.[1]

    • Add 450 µL of saline to bring the final volume to 1 mL.[1]

    • This suspended solution is suitable for oral or intraperitoneal administration.[1]

Conclusion

This compound is a powerful and highly specific chemical probe for interrogating the function of RIPK1 kinase. Its primary mechanism is the direct inhibition of RIPK1 kinase activity, which effectively blocks the execution of the necroptotic programmed cell death pathway. The quantitative data underscores its high potency in human cellular systems. However, its significant species selectivity is a critical factor that must be considered in the design of preclinical studies. For researchers and drug developers, this compound serves as an invaluable tool for exploring the pathophysiology of diseases where necroptosis is a known driver, such as in certain inflammatory and neurodegenerative conditions.

References

A Technical Guide to the Preclinical Evaluation of GSK481, a First-in-Class RIPK1 Kinase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. The discovery of GSK481, a potent and selective benzoxazepinone inhibitor of RIPK1, marked a significant step forward in targeting this pathway. This technical guide provides an in-depth overview of the preliminary studies on this compound, detailing its mechanism of action, preclinical data in inflammatory models, and the experimental methodologies used for its evaluation. It also covers the subsequent optimization that led to the clinical candidate GSK2982772, offering a comprehensive resource for professionals in the field of drug development.

Introduction to this compound and RIPK1 Inhibition

This compound is a highly potent and selective inhibitor of RIPK1 kinase, identified through a DNA-encoded library screen.[1] RIPK1 is a serine/threonine kinase that functions as a key molecular switch, regulating cellular fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival and pro-inflammatory signaling through the NF-κB pathway or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.

The kinase activity of RIPK1 is essential for the induction of necroptosis and plays a significant role in inflammation.[1] Dysregulation of this pathway is implicated in numerous immune-mediated inflammatory diseases. By specifically inhibiting the kinase function of RIPK1, this compound and its successors aim to block these pathological processes without interfering with the kinase-independent scaffolding functions of RIPK1 that can be important for cell survival.

Mechanism of Action: The RIPK1 Signaling Pathway

Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the recruitment of RIPK1 to form Complex I. In this complex, RIPK1 acts as a scaffold, leading to the activation of NF-κB and MAPK pathways, which promote the expression of pro-inflammatory cytokines and cell survival genes.

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3. This interaction, driven by their respective RIP homotypic interaction motifs (RHIMs), leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs) that further amplify inflammation.

This compound acts by binding to and inhibiting the kinase domain of RIPK1, thereby preventing the auto-phosphorylation required for its full activation and the subsequent recruitment and activation of RIPK3. This directly blocks the execution of necroptosis and downstream inflammatory consequences.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival / Inflammation) cluster_complex_II Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits RIPK1_scaffold RIPK1 (Scaffold) TRAF2 TRAF2 RIPK1_scaffold->TRAF2 NFkB NF-κB Activation RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Switches to Kinase Function TRADD->RIPK1_scaffold cIAPs cIAPs TRAF2->cIAPs cIAPs->RIPK1_scaffold Ubiquitination Inflammation & Survival Inflammation & Survival NFkB->Inflammation & Survival RIPK3 RIPK3 RIPK1_kinase->RIPK3 Recruits & Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates Cell Lysis &\nDAMP Release Cell Lysis & DAMP Release Necroptosis->Cell Lysis &\nDAMP Release TNFa TNF-α TNFa->TNFR1 Binds This compound This compound (RIPK1 Inhibitor) This compound->RIPK1_kinase Inhibits

Caption: TNF-α induced RIPK1 signaling pathway and point of inhibition by this compound.

Preclinical Data and Efficacy

While this compound was a groundbreaking discovery, it exhibited high lipophilicity and suboptimal pharmacokinetic properties, which prompted its rapid optimization to the clinical candidate, GSK2982772.[2] Therefore, much of the detailed public data pertains to this compound and its direct successor.

Data Presentation: In Vitro Potency

The following table summarizes the inhibitory potency of this compound and its optimized successor, GSK2982772. The data highlights the high potency against human RIPK1 and the species-specific differences, a crucial consideration for designing preclinical animal studies.

CompoundTarget / AssaySpeciesIC₅₀ ValueReference
This compound RIP1 KinaseHuman1.3 nM[3]
RIP1 S166 PhosphorylationHuman2.8 nM[2][3][4]
U937 Cellular NecroptosisHuman10 nM[3][5]
GSK2982772 RIP1 Kinase (FP Assay)Human16 nM[1][6][7]
RIP1 Kinase (FP Assay)Monkey20 nM[1][7]
RIP1 Kinase (FP Assay)Mouse2.5 µM[7]
RIP1 Kinase (FP Assay)Rat2.0 µM[7]
U937 Cellular NecroptosisHuman6.3 nM[6]
In Vivo and Ex Vivo Models

GSK's RIPK1 inhibitors have been evaluated in several preclinical models of inflammation.

  • Human Ulcerative Colitis (UC) Explants: In tissues taken from patients with UC, GSK2982772 was shown to reduce the spontaneous, pathological production of pro-inflammatory cytokines like IL-1β and IL-6 in a concentration-dependent manner.[1] This model provides a direct link to human disease pathology.

  • Mouse TNF-Induced Systemic Inflammation: In a mouse model where TNF-α injection causes a systemic inflammatory response and hypothermia, oral administration of GSK2982772 provided significant protection. At doses of 3, 10, and 50 mg/kg, the inhibitor showed 68%, 80%, and 87% protection from temperature loss, respectively, demonstrating in vivo target engagement and efficacy.[1][7]

Experimental Protocols

Detailed, step-by-step protocols are proprietary; however, based on published literature, the general methodologies for key experiments can be outlined.

In Vitro RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of purified RIPK1.

  • Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate peptide, and the inhibitor compound (this compound).

  • Procedure:

    • The RIPK1 enzyme is pre-incubated with serially diluted concentrations of this compound in a microplate well.

    • The kinase reaction is initiated by adding a solution containing ATP and a suitable peptide substrate.

    • The reaction is allowed to proceed for a set time (e.g., 5 hours) at a controlled temperature.[6]

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection system like ADP-Glo™.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Cellular Necroptosis Assay

This cell-based assay measures the ability of an inhibitor to protect cells from TNF-induced necroptosis.

  • Cell Line: Human monocytic U937 cells or murine L929 fibrosarcoma cells are commonly used.[6][8]

  • Procedure:

    • Cells are seeded in microplates and pre-treated with various concentrations of this compound.

    • To induce necroptosis, cells are co-stimulated with TNF-α and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk). The caspase inhibitor is necessary to block the alternative apoptotic pathway, shunting the signaling towards necroptosis.[6][9]

    • The cells are incubated for a defined period (e.g., 24 hours).[6]

    • Cell viability is assessed using a method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

  • Data Analysis: A dose-response curve is generated to determine the IC₅₀ of the compound for inhibiting necroptosis.

Workflow cluster_exvivo Ex Vivo Model: Ulcerative Colitis Explant Study A 1. Obtain Mucosal Biopsies from UC Patients via Endoscopy B 2. Culture Biopsies Ex Vivo (e.g., 24 hours) A->B C 3. Treat with Vehicle or Varying Doses of this compound/Successor B->C D 4. Collect Culture Supernatant C->D E 5. Quantify Cytokine Levels (e.g., IL-1β, IL-6, TNF-α) via Multiplex ELISA D->E F 6. Assess Dose-Dependent Reduction in Cytokine Secretion E->F

Caption: Generalized experimental workflow for an ex vivo ulcerative colitis explant study.
Human Ulcerative Colitis Explant Model

This model uses patient-derived tissue to assess the effect of a compound on disease-relevant pathophysiology.[10][11]

  • Tissue Acquisition: Fresh mucosal biopsies are collected from inflamed regions of the colon of UC patients during endoscopy.[12]

  • Explant Culture:

    • Biopsies are placed on sterile supports in culture plates containing fortified media.[11]

    • The tissue is cultured for up to 24 hours in a humidified incubator.[12] During this time, the inflamed tissue spontaneously secretes pro-inflammatory cytokines into the media.[13]

  • Treatment: Explants are treated with the test compound (e.g., GSK2982772) or a vehicle control.

  • Endpoint Analysis:

    • After the incubation period, the culture supernatant is collected.

    • The concentrations of a panel of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using a multiplex ELISA platform.[11]

  • Data Analysis: Cytokine levels from treated explants are compared to vehicle-treated controls to determine the inhibitory effect of the compound.

Conclusion

The preliminary studies on this compound were instrumental in validating RIPK1 kinase as a druggable target for inflammatory diseases. Although this compound itself did not proceed to clinical trials due to suboptimal physicochemical properties, it served as a highly potent chemical probe and the foundational lead structure for a successful optimization campaign. This effort culminated in the development of GSK2982772, a clinical-stage molecule that has demonstrated target engagement and a favorable safety profile in early human studies. The methodologies and models used to characterize this compound and its successors have established a clear preclinical-to-clinical translational path for RIPK1 inhibitors, paving the way for a novel class of anti-inflammatory therapeutics.

References

The Role of GSK481 in Regulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of the mechanism by which this compound regulates the production of inflammatory cytokines. We will detail the underlying signaling pathways, present quantitative data on the inhibitor's potency, and provide standardized experimental protocols for researchers and drug development professionals.

Introduction to RIPK1 in Inflammation and Cytokine Signaling

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that controls cellular responses to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] RIPK1 possesses both kinase and scaffold functions, allowing it to mediate divergent cellular outcomes, including cell survival, apoptosis, and a pro-inflammatory form of regulated necrosis known as necroptosis.[1][2]

  • Scaffold Function: In the canonical TNF-α signaling pathway, RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it becomes ubiquitinated. This ubiquitinated RIPK1 acts as a scaffold to recruit downstream kinases, leading to the activation of the NF-κB and MAPK pathways.[3][4] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.[3]

  • Kinase Function: The kinase activity of RIPK1 is a critical driver of pro-inflammatory signaling and cell death.[1][2] Upon deubiquitination, RIPK1 can dissociate from Complex I to form secondary cytosolic complexes that trigger either apoptosis (Complex IIa) or necroptosis (Complex IIb, or the "necrosome").[3] The activation of RIPK1's kinase domain, marked by autophosphorylation at Serine 166 (S166), is essential for initiating necroptosis and can also drive a sustained, secondary wave of inflammatory cytokine production.[1] Therefore, inhibiting this kinase activity presents a targeted strategy to reduce inflammation.

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a specific, potent, and selective inhibitor of RIPK1 kinase.[5][6] It was identified as a benzo[b][5][7]oxazepin-4-one derivative and has been characterized as a valuable tool for dissecting the role of RIPK1 kinase activity in cellular processes.[8] Its high potency and selectivity for RIPK1 over a wide range of other kinases make it an ideal probe for studying RIPK1-mediated signaling.[6][9]

Mechanism of Action: How this compound Modulates Cytokine Production

This compound exerts its regulatory effect on cytokine production by directly inhibiting the kinase activity of RIPK1. This intervention prevents the autophosphorylation of RIPK1 at S166, a key activation step.[5][9] By blocking this event, this compound disrupts the downstream signaling cascades that are dependent on RIPK1's enzymatic function.

The primary mechanisms include:

  • Inhibition of Necroptosis: RIPK1 kinase activity is indispensable for the formation of the necrosome and the subsequent execution of necroptosis. By inhibiting RIPK1, this compound effectively blocks this inflammatory cell death pathway, thereby reducing the release of damage-associated molecular patterns (DAMPs) that would otherwise amplify the inflammatory response and cytokine release.[5][10]

  • Suppression of Kinase-Dependent Inflammation: RIPK1 kinase activity can directly contribute to the transcriptional activation of inflammatory genes.[1] Activated RIPK1 can translocate to the nucleus and modulate chromatin to promote the expression of cytokines.[1] this compound blocks this kinase-dependent inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[11]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I Assembly (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruitment RIPK1_Scaffold Ubiquitinated RIPK1 (Scaffold Function) ComplexI->RIPK1_Scaffold Ubiquitination NFkB_MAPK NF-κB & MAPK Activation RIPK1_Scaffold->NFkB_MAPK Activation RIPK1_Kinase De-ubiquitinated RIPK1 (Kinase Function) RIPK1_Scaffold->RIPK1_Kinase De-ubiquitination Cytokines_Survival Pro-inflammatory Cytokines & Cell Survival Genes NFkB_MAPK->Cytokines_Survival Transcription ComplexII Complex II / Necrosome (RIPK1, RIPK3, MLKL) RIPK1_Kinase->ComplexII Activation & Assembly This compound This compound This compound->RIPK1_Kinase Inhibition Necroptosis Necroptosis & Inflammation ComplexII->Necroptosis Execution G start Start: Plate Cells step1 Pre-treat with This compound start->step1 step2 Stimulate with TNF-α + zVAD step1->step2 step3 Lyse Cells step2->step3 step4 Western Blot for p-RIPK1 & Total RIPK1 step3->step4 end End: Calculate IC50 step4->end G start Start: Plate Macrophages step1 Pre-treat with This compound start->step1 step2 Stimulate with LPS step1->step2 step3 Collect Supernatant step2->step3 step4 Perform ELISA for Target Cytokine step3->step4 end End: Quantify Cytokine Levels step4->end G cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: With this compound A NanoLuc-RIPK1 Tracer B Energy Transfer (High BRET Signal) A:f0->B Bioluminescence excites Tracer C NanoLuc-RIPK1 This compound D No Energy Transfer (Low BRET Signal) C->D Tracer displaced Tracer Tracer This compound This compound This compound->C:f0 Binds & Displaces

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of GSK481 in Jurkat Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed necrotic cell death.[1][2][3] Necroptosis is implicated in the pathogenesis of various inflammatory and degenerative diseases. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying T-cell signaling, apoptosis, and necroptosis.[2] These application notes provide detailed protocols for the in vitro use of this compound in Jurkat cells to study its effects on cell viability and the inhibition of necroptosis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RIPK1 kinase domain.[2] It specifically inhibits the autophosphorylation of RIPK1 at Ser166, a key event in the activation of the necroptotic pathway.[1][3] In Jurkat cells, TNFα can induce necroptosis, particularly under conditions where apoptosis is inhibited (e.g., in FADD-deficient Jurkat cells or in the presence of caspase inhibitors).[2][4] this compound can effectively block this TNFα-induced necroptosis.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound on Jurkat cells.

Table 1: Dose-Response of this compound on Jurkat Cell Viability (Necroptosis Induction)

This compound Concentration (nM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)52.34.5
165.83.9
1085.22.8
10094.71.5
100095.11.2

Note: Representative data for Jurkat cells treated with a necroptosis-inducing agent (e.g., TNFα + z-VAD-FMK) for 24 hours. Cell viability was assessed using an MTT assay.

Table 2: Effect of this compound on Apoptosis in Jurkat Cells

This compound Concentration (nM)Apoptotic Cells (%)Standard Deviation
0 (Vehicle Control)5.20.8
105.50.9
1005.81.1
10006.11.3

Note: Representative data for Jurkat cells treated with this compound for 48 hours. Apoptosis was assessed by Annexin V/PI staining and flow cytometry. This compound is reported to prevent necrotic cell death but not apoptotic cell death in Jurkat wild-type lymphocytes.[2]

Signaling Pathway Diagram

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation P-RIPK1 p-RIPK1 RIPK1->P-RIPK1 Autophosphorylation (Ser166) RIPK3 RIPK3 P-RIPK3 p-RIPK3 RIPK3->P-RIPK3 MLKL MLKL P-MLKL p-MLKL MLKL->P-MLKL Necrosome Necrosome Necrosome->MLKL Phosphorylation P-RIPK1->RIPK3 Recruitment & Phosphorylation P-RIPK1->Necrosome P-RIPK3->Necrosome Necroptosis Necroptosis P-MLKL->Necroptosis This compound This compound This compound->P-RIPK1 Inhibition

Caption: this compound inhibits TNFα-induced necroptosis by blocking RIPK1 autophosphorylation.

Experimental Protocols

Jurkat Cell Culture

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Maintenance: Culture cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Subculturing: Monitor cell density every 2-3 days using a hemocytometer and Trypan Blue exclusion. When the cell density approaches 1 x 10⁶ cells/mL, split the culture by diluting the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new flask with fresh complete growth medium.

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 3.77 mg of this compound (MW: 377.39 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare working solutions by serially diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

Experimental Workflow for this compound Treatment

experimental_workflow Start Start Seed_Jurkat Seed Jurkat cells in 96-well plates Start->Seed_Jurkat Prepare_this compound Prepare this compound working solutions and controls Seed_Jurkat->Prepare_this compound Treat_Cells Treat cells with this compound and/or necroptosis inducer Prepare_this compound->Treat_Cells Incubate Incubate for desired time (e.g., 24-48h) Treat_Cells->Incubate Assay Assay Incubate->Assay MTT_Assay MTT Assay for Cell Viability Assay->MTT_Assay Viability Annexin_V_Assay Annexin V/PI Assay for Apoptosis Assay->Annexin_V_Assay Apoptosis Data_Analysis Analyze data and plot results MTT_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies of this compound in Jurkat cells.

Cell Viability Assessment using MTT Assay

Materials:

  • Jurkat cells

  • This compound working solutions

  • TNFα and z-VAD-FMK (for necroptosis induction, optional)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.

  • Treatment: Add 100 µL of the 2x concentrated this compound working solutions to the respective wells. For necroptosis inhibition studies, pre-treat cells with this compound for 1-2 hours before adding a necroptosis-inducing agent (e.g., 20 ng/mL TNFα and 20 µM z-VAD-FMK). Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Apoptosis Assessment using Annexin V/PI Staining

Materials:

  • Jurkat cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, transfer the cells from each well to individual flow cytometry tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Troubleshooting

  • Low Cell Viability in Controls: Ensure Jurkat cells are in the logarithmic growth phase and at the correct density before seeding. Check for mycoplasma contamination.

  • High Background in MTT Assay: Use phenol red-free medium if high background is observed. Ensure complete solubilization of formazan crystals.

  • Inconsistent Flow Cytometry Results: Ensure proper compensation settings on the flow cytometer. Analyze samples promptly after staining.

References

Application Notes and Protocols for GSK481 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of cellular necroptosis and inflammation.[1][2] While this compound has demonstrated significant potency in in vitro assays, its direct application in in vivo animal studies is limited due to suboptimal pharmacokinetic properties.[3] This document provides comprehensive application notes and protocols based on available data for the formulation of this compound for potential in vivo use and details on the preclinical evaluation of its structurally related and optimized successor, GSK2982772, as a proxy for understanding the in vivo application of RIP1 inhibitors.

This compound: In Vitro Potency and Formulation for In Vivo Administration

This compound is a potent inhibitor of RIP1 kinase with an IC50 of 1.3 nM.[1] It effectively inhibits the phosphorylation of Ser166 in wild-type human RIP1 with an IC50 of 2.8 nM and demonstrates cellular activity in U937 cells with an IC50 of 10 nM.[1]

Formulation for In Vivo Studies

While specific in vivo studies with this compound are not widely published, a formulation protocol for creating a suspended solution suitable for oral and intraperitoneal administration in animal models has been described.[1]

Table 1: this compound Formulation for In Vivo Administration

Component Volume/Amount Purpose
This compound2.5 mgActive Pharmaceutical Ingredient
DMSO100 µLSolvent for stock solution
PEG300400 µLVehicle
Tween-8050 µLSurfactant
Saline450 µLDiluent
Final Concentration 2.5 mg/mL Suspended Solution
Administration Routes Oral (p.o.), Intraperitoneal (i.p.)
Source: MedchemExpress.com[1]

Experimental Protocol: Preparation of this compound Suspension

This protocol outlines the steps to prepare a 2.5 mg/mL suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution: Dissolve 25 mg of this compound in 1 mL of DMSO to create a 25 mg/mL stock solution.

  • Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.

  • Add Stock Solution: To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to achieve a final volume of 1 mL.

  • Final Concentration: The final concentration of the suspended this compound solution will be 2.5 mg/mL.

  • Administration: This suspension can be used for oral gavage or intraperitoneal injection in animal models. It is recommended to prepare this solution fresh before each use.

In Vivo Studies with the Optimized RIP1 Inhibitor: GSK2982772

Due to the suboptimal pharmacokinetic properties of this compound, a successor compound, GSK2982772, was developed with improved characteristics for in vivo studies.[3] The evaluation of GSK2982772 in mouse models of TNF-induced lethal shock provides valuable insights into the potential applications of potent RIP1 inhibitors.

Table 2: In Vivo Efficacy of GSK2982772 in Mouse Models

Model Compound Dose (mg/kg, p.o.) Effect
TNF-induced Lethal ShockGSK298277210, 30, 100Dose-dependent reduction in body temperature loss
TNF/zVAD-induced Lethal ShockGSK298277210, 30, 100Dose-dependent reduction in body temperature loss
Source: Journal of Medicinal Chemistry[4]

Experimental Protocol: Mouse Model of TNF-induced Systemic Inflammatory Response

This protocol describes a general procedure for evaluating the efficacy of a RIP1 inhibitor in a TNF-induced inflammatory mouse model, based on studies with GSK2982772.

Animals:

  • Specific pathogen-free mice (strain to be specified based on experimental goals).

Materials:

  • GSK2982772 (or other RIP1 inhibitor) formulated for oral administration.

  • Recombinant murine Tumor Necrosis Factor-alpha (TNF-α).

  • (Optional) Pan-caspase inhibitor (e.g., zVAD-fmk).

  • Vehicle control for the test compound.

  • Sterile saline.

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the RIP1 inhibitor (e.g., GSK2982772 at 10, 30, or 100 mg/kg) or vehicle control via oral gavage.

  • Induction of Inflammation: After a specified pretreatment time (e.g., 1 hour), administer a lethal dose of murine TNF-α intravenously or intraperitoneally. For the TNF/zVAD model, co-administer a pan-caspase inhibitor.

  • Monitoring: Monitor the animals for changes in body temperature at regular intervals using a rectal probe. Other endpoints can include survival, plasma cytokine levels, and tissue histology.

  • Data Analysis: Analyze the data to determine the effect of the RIP1 inhibitor on the measured parameters compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

RIP1 Kinase Signaling Pathway

This compound targets RIP1 kinase, a key signaling node downstream of the TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIP1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. Under certain conditions, such as the inhibition of protein synthesis or deubiquitinating enzymes, RIP1 can dissociate from Complex I and form a cytosolic death-inducing complex, known as Complex II. Complex II can trigger either apoptosis through caspase-8 activation or necroptosis through the activation of RIP3 and MLKL. This compound inhibits the kinase activity of RIP1, thereby blocking the downstream signaling that leads to necroptosis.

RIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_II Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIP1_ub RIP1 (Ub) cIAP->RIP1_ub Ubiquitination RIP1_active RIP1 (p) RIP1_ub->RIP1_active Deubiquitination NFkB NF-κB (Survival) RIP1_ub->NFkB RIP3 RIP3 (p) RIP1_active->RIP3 Phosphorylation Casp8 Caspase-8 RIP1_active->Casp8 MLKL MLKL (p) RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNF TNF-α TNF->TNFR1 Apoptosis Apoptosis Casp8->Apoptosis This compound This compound This compound->RIP1_active Inhibition

Caption: RIP1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a RIP1 inhibitor in an animal model of inflammation.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping dosing Administer RIP1 Inhibitor (e.g., GSK2982772) or Vehicle grouping->dosing induction Induce Inflammation (e.g., TNF-α injection) dosing->induction monitoring Monitor Endpoints (Temperature, Survival) induction->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Data Analysis collection->analysis end End analysis->end

References

Detecting RIP1 Phosphorylation Following GSK481 Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the detection and quantification of Receptor-Interacting Protein 1 (RIP1) phosphorylation at Serine 166 (p-RIP1 Ser166) using Western blot analysis following treatment with GSK481, a potent and selective RIP1 kinase inhibitor.[1][2][3] The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, immunoblotting, and data analysis. Additionally, it includes a summary of the signaling pathway, expected results in a tabular format, and workflow diagrams to guide the experimental setup.

Introduction

Receptor-Interacting Protein 1 (RIP1) is a critical serine/threonine kinase that plays a central role in regulating cellular signaling pathways associated with inflammation and programmed cell death, including apoptosis and necroptosis.[4] The phosphorylation of RIP1 at specific sites, such as Serine 166, is a key event in the activation of its kinase domain and the initiation of downstream signaling cascades.[2][5] this compound is a highly selective and potent inhibitor of RIP1 kinase, effectively blocking its autophosphorylation at Serine 166.[1][2][3][6] Consequently, monitoring the levels of p-RIP1 (Ser166) serves as a direct pharmacodynamic biomarker for assessing the cellular activity of this compound and similar RIP1 inhibitors. This application note provides a robust Western blot protocol to quantify the inhibition of RIP1 phosphorylation by this compound.

Signaling Pathway and this compound Mechanism of Action

Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIP1 is recruited to the TNFR1 signaling complex. This leads to its autophosphorylation at Serine 166, activating its kinase activity. Activated RIP1 can then initiate downstream signaling pathways leading to either NF-κB activation and cell survival or, in combination with other signals, necroptosis. This compound acts as a competitive inhibitor of RIP1 kinase, preventing its autophosphorylation at Ser166 and thereby blocking the downstream signaling events mediated by RIP1 kinase activity.[1][2][6]

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIP1 RIP1 TNFR1->RIP1 Recruits pRIP1 p-RIP1 (Ser166) RIP1->pRIP1 Autophosphorylation Downstream Downstream Signaling (e.g., Necroptosis) pRIP1->Downstream This compound This compound This compound->RIP1 Inhibits

Caption: RIP1 signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is optimized for cultured human cells, such as U937 or Jurkat cells, which are known to respond to TNFα-induced necroptosis.[2]

Materials and Reagents
  • Cell Line: Human monocytic U937 cells or other suitable cell line.

  • This compound: RIP1 Kinase Inhibitor (Selleck Chemicals, MedchemExpress, or equivalent).[1][2]

  • TNFα: Human TNFα (e.g., R&D Systems).

  • z-VAD-FMK: Pan-caspase inhibitor (optional, to promote necroptosis).

  • SM-164: IAP antagonist (optional, to promote necroptosis).[5]

  • Cell Lysis Buffer: RIPA buffer (20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) or similar.[7]

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Sigma-Aldrich, Thermo Fisher Scientific).

  • BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific).

  • Laemmli Sample Buffer (4X): (e.g., Bio-Rad).

  • SDS-PAGE Gels: (e.g., Bio-Rad 4-15% Mini-PROTEAN TGX Gels).

  • PVDF Membranes: (e.g., Millipore Immobilon-P).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIP1 (Ser166) (e.g., Cell Signaling Technology #31122 or #65746).[5][8][9]

    • Mouse or Rabbit anti-RIP1 (total) (e.g., BD Biosciences or Cell Signaling Technology #4926).[4][9]

    • Mouse anti-β-Actin or anti-GAPDH (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL): (e.g., Thermo Fisher Scientific SuperSignal West Pico).

  • Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).

Procedure
  • Cell Culture and Treatment:

    • Culture U937 cells to a density of approximately 1 x 10^6 cells/mL.

    • Pre-treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[2]

    • (Optional) To robustly induce RIP1 phosphorylation, co-treat with a necroptosis-inducing stimulus such as TNFα (20 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (20 µM) for a specified time (e.g., 2-6 hours).[5]

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (100 µL per 1-2 x 10^6 cells).[7][10]

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]

    • Transfer the supernatant (protein lysate) to a fresh pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X.

    • Denature the samples by heating at 95-100°C for 5 minutes.[10]

    • Load 20-30 µg of total protein per well of an SDS-PAGE gel.

  • Gel Electrophoresis and Transfer:

    • Perform SDS-PAGE according to the gel manufacturer's instructions to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over non-fat milk to reduce background.

    • Incubate the membrane with the primary antibody against p-RIP1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (for Total RIP1 and Loading Control):

    • (Optional but recommended) Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe for total RIP1 and a loading control (e.g., β-Actin) following the immunoblotting steps above. This is crucial for normalizing the phospho-protein signal.[11]

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-RIP1 band should be normalized to the intensity of the total RIP1 band, which is then normalized to the loading control (β-Actin or GAPDH). The results can be presented as a fold change relative to the vehicle-treated control.

Table 1: Quantitative Analysis of p-RIP1 (Ser166) Inhibition by this compound

Treatment GroupThis compound Conc.Stimulus (TNFα + zVAD)Normalized p-RIP1/Total RIP1 Ratio (Arbitrary Units)% Inhibition of Phosphorylation
Vehicle Control0 µM-0.1 ± 0.02N/A
Stimulated Control0 µM+1.0 ± 0.150%
This compound Low Dose10 nM+0.4 ± 0.0860%
This compound Mid Dose100 nM+0.15 ± 0.0585%
This compound High Dose1 µM+0.05 ± 0.0195%

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Seed and Culture Cells B 2. Pre-treat with this compound/Vehicle A->B C 3. Stimulate with TNFα/zVAD B->C D 4. Harvest and Lyse Cells C->D E 5. Quantify Protein (BCA) D->E F 6. Prepare Samples for Loading E->F G 7. SDS-PAGE F->G H 8. Transfer to PVDF G->H I 9. Block with 5% BSA H->I J 10. Primary Antibody Incubation (p-RIP1 Ser166) I->J K 11. Secondary Antibody Incubation J->K L 12. ECL Detection K->L M 13. Image Acquisition L->M N 14. Strip and Reprobe (Total RIP1, Loading Control) M->N O 15. Densitometry & Normalization N->O

Caption: Step-by-step workflow for Western blot analysis of p-RIP1.

References

Application Notes and Protocols for GSK481 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound for in vitro studies.

Product Information

  • Name: this compound

  • Mechanism of Action: this compound is a highly potent and specific inhibitor of RIPK1 kinase[1][2][3][4][5]. It functions by blocking the autophosphorylation of RIPK1 at Serine 166, a critical step in the activation of its kinase-dependent signaling pathways that lead to cellular responses like necroptosis[1][2].

  • Storage: this compound as a solid is stable for at least four years when stored at -20°C[1]. Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year[2]. It is not recommended to store aqueous solutions for more than one day[1].

Data Presentation

This compound Solubility

The solubility of this compound in various common laboratory solvents is summarized below. It is important to use fresh, high-quality solvents to ensure maximum solubility.

SolventSolubilityMolar Concentration (approx.)Reference
DMSO≥ 75 mg/mL~198.73 mM[3]
DMSO≥ 35 mg/mL~92.74 mM[2]
Ethanol~30 mg/mL~79.5 mM[1]
Dimethylformamide (DMF)~25 mg/mL~66.2 mM[1]
1:10 Ethanol:PBS (pH 7.2)~0.09 mg/mL~0.24 mM[1]

Note: The molecular weight of this compound is 377.4 g/mol [1]. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO[2].

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.774 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed out 3.774 mg, you would add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years)[2].

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

      • Add the desired volume of this 10 µM working solution to your cell culture plates. For instance, adding 100 µL of the 10 µM solution to 900 µL of cells in a well will result in a final concentration of 1 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

  • Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cells and incubate for the desired experimental duration. For example, Jurkat cells have been treated with 300 nM this compound for 2 hours[2][6][7].

Mandatory Visualization

This compound Experimental Workflow

G cluster_prep Solution Preparation cluster_culture Cell Culture Experiment GSK481_Powder This compound Powder Stock_Solution 10 mM Stock Solution (-80°C Storage) GSK481_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (Diluted in Media) Stock_Solution->Working_Solution Dilute Treatment Incubate Cells with This compound or Vehicle Working_Solution->Treatment Cell_Culture Cells in Culture Cell_Culture->Treatment Analysis Downstream Analysis (e.g., Viability, Western Blot) Treatment->Analysis

Caption: Workflow for preparing this compound and treating cells in culture.

RIPK1 Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFα binding NFkB NF-κB Activation (Cell Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Casp8, RIPK1) Complex_I->Complex_IIa Complex_IIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Casp8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p RIPK1 Autophosphorylation (Ser166) Complex_IIb->RIPK1_p Necroptosis Necroptosis This compound This compound This compound->RIPK1_p RIPK1_p->Necroptosis via RIPK3/MLKL

Caption: Simplified RIPK1 signaling cascade and the inhibitory action of this compound.

References

Application Notes and Protocols: GSK481 in Pancreatic Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK481, a potent and selective RIP1 kinase inhibitor, in preclinical pancreatic cancer research. The information compiled here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar molecules in pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with a dismal prognosis, largely due to its dense fibrotic stroma and immunosuppressive tumor microenvironment (TME). Recent research has identified Receptor-Interacting Protein 1 (RIP1) kinase as a key regulator of inflammation and cell death, and its inhibition has emerged as a promising therapeutic strategy. This compound is a selective inhibitor of RIP1 kinase. This document outlines the application of this compound in various pancreatic cancer research models, detailing its mechanism of action, and providing protocols for its use in in vitro and in vivo studies. Preclinical studies on this compound and its analogs, such as GSK'547 and GSK3145095, have demonstrated their potential to modulate the immune landscape within pancreatic tumors, thereby sensitizing them to immunotherapy.[1][2][3]

Mechanism of Action

This compound exerts its anti-tumor effects in pancreatic cancer primarily by modulating the tumor microenvironment. The key mechanism involves the reprogramming of tumor-associated macrophages (TAMs). Within the pancreatic TME, TAMs often adopt an immunosuppressive M2-like phenotype, which hinders the anti-tumor immune response. This compound inhibits RIP1 kinase activity in these TAMs, leading to their repolarization towards a pro-inflammatory, M1-like phenotype. This shift is characterized by the upregulation of MHC class II and the production of pro-inflammatory cytokines. These activated TAMs then contribute to the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor, enhancing the adaptive immune response against cancer cells.[4]

Below is a diagram illustrating the proposed signaling pathway affected by this compound in the pancreatic tumor microenvironment.

GSK481_Mechanism_of_Action cluster_TAM Tumor-Associated Macrophage (TAM) cluster_TME Tumor Microenvironment RIP1 RIP1 Kinase NFkB NF-κB RIP1->NFkB activates M1_Polarization M1-like Phenotype (Pro-inflammatory) RIP1->M1_Polarization inhibition leads to Immunosuppressive_Cytokines Immunosuppressive Cytokines (e.g., IL-10) NFkB->Immunosuppressive_Cytokines promotes transcription of M2_Polarization M2-like Phenotype (Immunosuppressive) Immunosuppressive_Cytokines->M2_Polarization maintains T_Cell Cytotoxic T-Cell M2_Polarization->T_Cell suppresses This compound This compound This compound->RIP1 inhibits Tumor_Cell Pancreatic Cancer Cell T_Cell->Tumor_Cell attacks Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis M1_Polarization->T_Cell recruits and activates

Caption: Proposed mechanism of this compound in the pancreatic tumor microenvironment.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs in pancreatic cancer models.

Table 1: In Vitro Activity of this compound and Analogs

CompoundAssay TypeCell Line/TargetIC50Reference
This compound Biochemical AssayHuman RIP1 Kinase1.3 nM[5]
This compound Cellular Assay (S166 phosphorylation)Human RIP1 (in HEK293T)2.8 nM[5]
This compound Cellular AssayU937 (human monocytic cell line)10 nM[5]
GSK3145095 Cell Viability AssayPrimary Neutrophils1.6 nM[1][6]
GSK'547 Cell Death AssayL929 cells (with TNFα and zVAD)32 nM[7]

Table 2: In Vivo Efficacy of GSK'547 in an Orthotopic Pancreatic Cancer Mouse Model

Treatment GroupMedian SurvivalOutcomeReference
Control25 days-[3]
GSK'547 + PD-1 inhibitor50 daysDoubled survival compared to checkpoint inhibitor alone[3]

Table 3: Effect of RIP1 Inhibition on Immune Cell Populations in Pancreatic Tumors

TreatmentImmune Cell PopulationChangeReference
GSK'547Killer T-cellsDoubled activation[3]
GSK'547Immunosuppressive Macrophage-influenced T-cellsFive-fold decrease[3]
GSK3145095Effector-memory T-cells (CD44+) in PDOTSSignificant increase[1]
GSK3145095Immunogenic CD4+ T-cells (IFNγ+) in PDOTSSignificant increase[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Protocol:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.

  • Data Acquisition: Mix the contents of the wells by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Viability_Workflow A Seed Pancreatic Cancer Cells C Treat Cells A->C B Prepare this compound Dilutions B->C D Incubate (72 hours) C->D E Add Viability Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for in vitro cell viability assay.
Western Blot Analysis for RIP1 Pathway Activation

This protocol details the procedure to analyze the phosphorylation status of RIP1 and downstream signaling proteins in pancreatic cancer cells treated with this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRIP1 (Ser166), anti-RIP1, anti-pNF-κB, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate pancreatic cancer cells and treat with this compound at desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pRIP1) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Analysis H->I

Caption: Workflow for Western Blot analysis.
Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with this compound.[8][9] All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Pancreatic cancer cells (e.g., KPC, Panc-1)

  • This compound formulated for in vivo use

  • Surgical instruments

  • Anesthetics

  • Imaging system for monitoring tumor growth (optional)

Protocol:

  • Cell Preparation: Culture and harvest pancreatic cancer cells. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 cells per 50 µL.

  • Surgical Procedure: Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the spleen and pancreas.

  • Orthotopic Injection: Carefully inject the cell suspension into the tail of the pancreas.

  • Closure: Suture the abdominal wall and skin.

  • Tumor Growth Monitoring: Monitor tumor growth by palpation or non-invasive imaging.

  • Treatment Initiation: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups.

  • This compound Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). A related compound, GSK'547, was administered at 100 mg/kg/day in the diet.[7]

  • Efficacy Evaluation: Monitor tumor volume and animal survival.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).

InVivo_Workflow A Prepare Pancreatic Cancer Cell Suspension B Orthotopic Injection into Mouse Pancreas A->B C Monitor Tumor Establishment B->C D Randomize Mice into Treatment Groups C->D E Administer this compound or Vehicle D->E F Monitor Tumor Growth & Survival E->F G Tissue Collection & Analysis F->G

Caption: Workflow for the in vivo orthotopic pancreatic cancer model.

Conclusion

This compound and its analogs represent a novel class of therapeutics for pancreatic cancer that target the tumor microenvironment rather than the cancer cells directly. By inhibiting RIP1 kinase, these compounds can reprogram immunosuppressive TAMs to an immunostimulatory phenotype, leading to enhanced anti-tumor immunity. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound in preclinical models of pancreatic cancer, both as a monotherapy and in combination with other treatments such as checkpoint inhibitors. Further studies are warranted to establish optimal dosing strategies and to identify biomarkers that may predict response to RIP1 kinase inhibition.

References

Application Notes: GSK481 Treatment in Ex Vivo Human Ulcerative Colitis Explants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ulcerative Colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] The pathogenesis involves a dysregulated immune response, leading to tissue damage. A key signaling molecule implicated in this inflammatory cascade is the Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1's kinase activity is a critical transducer of signals from immune receptors like the tumor necrosis factor receptor 1 (TNFR1), driving pro-inflammatory cytokine production and programmed cell death pathways, including apoptosis and necroptosis.[2][3]

GSK481 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound represents a promising therapeutic strategy to ameliorate intestinal inflammation. The use of ex vivo human ulcerative colitis explants offers a highly relevant preclinical model to study the effects of therapeutic agents. These explants, derived from endoscopic biopsies of UC patients, maintain the complex microenvironment of the inflamed gut, including epithelial, stromal, and various immune cells, and are therefore ideal for assessing the direct impact of drugs on human diseased tissue.[4][5] Studies with RIPK1 inhibitors have demonstrated a reduction in the spontaneous secretion of inflammatory cytokines from these UC explants.[2]

Mechanism of Action: RIPK1 Inhibition

In the inflammatory environment of the UC gut, elevated levels of cytokines like TNF-α are common.[1] TNF-α binds to its receptor, TNFR1, initiating a signaling cascade. RIPK1 is a central node in this pathway. Its kinase activity can lead to the activation of downstream pathways that result in necroptosis, a form of programmed inflammatory cell death, and the production of further pro-inflammatory cytokines, perpetuating the inflammatory cycle.[2][3] this compound binds to an allosteric pocket of the RIPK1 kinase domain, inhibiting its catalytic activity.[3] This action is expected to block the necroptotic cell death pathway and suppress the production of key inflammatory mediators, thereby reducing mucosal inflammation.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Activates Kinase Domain Necroptosis Necroptosis (Inflammatory Cell Death) RIPK1->Necroptosis Drives Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) RIPK1->Cytokines Promotes Production This compound This compound This compound->RIPK1 Inhibits Inflammation Reduced Inflammation Experimental_Workflow cluster_patient Patient Recruitment cluster_explant Explant Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Sample Collection & Analysis p1 UC Patient Consent & Endoscopy b1 Biopsy Collection (Inflamed Sigmoid Colon) p1->b1 b2 Explant Culture Initiation (24-well plate, 37°C) b1->b2 t1 Treatment with this compound (Multiple Concentrations) b2->t1 t2 Vehicle Control (e.g., DMSO) b2->t2 i1 Incubate for 24 hours (37°C, 95% O₂/5% CO₂) t1->i1 t2->i1 c1 Collect Conditioned Media & Tissue Biopsy i1->c1 a1 Cytokine Profiling (ELISA) - Conditioned Media - c1->a1 a2 Total Protein Quantification (BCA) - Tissue Lysate - c1->a2 d1 Data Normalization & Statistical Analysis a1->d1 a2->d1

References

Application Notes and Protocols for Measuring the Effect of GSK481 on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of necroptotic cell death, a form of programmed necrosis implicated in various inflammatory and neurodegenerative diseases.[3][4] By inhibiting RIPK1 kinase activity, this compound can block the signaling cascade that leads to necroptosis, thereby promoting cell survival. These application notes provide detailed protocols for assessing the cytoprotective effects of this compound using common cell viability assays.

Mechanism of Action of this compound

This compound specifically targets the kinase domain of RIPK1, preventing its autophosphorylation at sites such as Serine 166, a crucial step for its activation.[1][5] In the tumor necrosis factor (TNF)-induced signaling pathway, the inhibition of RIPK1 kinase activity by this compound prevents the recruitment and activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL). This blockade disrupts the formation of the "necrosome" complex, which is responsible for executing necroptotic cell death through plasma membrane rupture.[3][4]

Data Presentation: Efficacy of RIPK1 Inhibition

The following table summarizes the inhibitory activity of this compound and a structurally related RIPK1 inhibitor, GSK'963, in various biochemical and cellular assays. This data highlights the potency and cellular efficacy of these compounds in preventing RIPK1-mediated cell death.

CompoundAssay TypeTarget/Cell LineIC50 ValueReference
This compound Biochemical (Kinase Activity)Human RIPK11.3 nM[1]
This compound Biochemical (Phosphorylation)Human RIPK1 (Ser166)2.8 nM[1][5]
This compound Cellular (Necroptosis)Human U937 cells10 nM[1][6]
GSK'963 Cellular (Necroptosis)Mouse L929 cells1-4 nM[7]
GSK'963 Cellular (Necroptosis)Human U937 cells1-4 nM[7]
GSK'963 Cellular (Necroptosis)Primary Murine Macrophages1-4 nM[7]
GSK'963 Cellular (Necroptosis)Primary Human Neutrophils1-4 nM[7]

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-induced signaling pathways leading to cell survival, apoptosis, or necroptosis, and the point of intervention for this compound.

RIPK1_Signaling_Pathway cluster_necrosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa RIPK1_p p-RIPK1 (Active) ComplexI->RIPK1_p Deubiquitination Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis This compound This compound This compound->RIPK1_p Inhibition RIPK3 RIPK3 RIPK1_p->RIPK3 Recruitment & Phosphorylation MLKL MLKL RIPK3->MLKL Recruitment & Phosphorylation pMLKL p-MLKL MLKL->pMLKL pMLKL->Necroptosis Oligomerization & Membrane Permeabilization

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Cell Viability

The following diagram outlines a general workflow for evaluating the effect of this compound on cell viability in response to a necroptotic stimulus.

Experimental_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_this compound Pre-treat with this compound (various concentrations) incubate1->treat_this compound incubate2 Incubate for 1-2 hours treat_this compound->incubate2 induce_necroptosis Induce Necroptosis (e.g., TNFα + z-VAD-FMK) incubate2->induce_necroptosis incubate3 Incubate for desired period (e.g., 6-24 hours) induce_necroptosis->incubate3 viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate3->viability_assay measure Measure signal (Absorbance/Luminescence) viability_assay->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Necroptosis-inducing agents (e.g., TNFα, z-VAD-FMK)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Add the necroptosis-inducing agents to the appropriate wells.

  • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Necroptosis-inducing agents (e.g., TNFα, z-VAD-FMK)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Pre-incubate with this compound for 1-2 hours.

  • Induce necroptosis by adding the appropriate stimuli.

  • Incubate for the desired treatment duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability relative to the control wells.

Annexin V/Propidium Iodide (PI) Apoptosis/Necrosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Necroptosis-inducing agents

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and treat with this compound and necroptosis inducers as previously described.

  • After the incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (can also be observed)

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis and Necroptosis with GSK481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptotic cell death pathway.[1][2] Understanding the interplay between apoptosis and necroptosis is crucial in various research fields, including immunology, oncology, and neurodegenerative diseases. This document provides detailed protocols for utilizing this compound in conjunction with flow cytometry to dissect and quantify these distinct cell death modalities.

Necroptosis is a form of programmed necrosis that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[3][4] Apoptosis, in contrast, is a non-inflammatory programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Distinguishing between these pathways is essential for elucidating cellular responses to various stimuli and the mechanism of action of therapeutic compounds.

Flow cytometry offers a powerful platform for the single-cell analysis of apoptosis and necroptosis. Standard assays, such as Annexin V and Propidium Iodide (PI) staining, allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic/necroptotic cells. More advanced techniques involving intracellular staining for key signaling proteins, such as RIPK3 and active caspase-3, can provide more definitive discrimination between apoptosis and necroptosis.[5]

Mechanism of Action of this compound

This compound is a specific inhibitor of RIPK1 kinase, a serine/threonine kinase that plays a pivotal role in the initiation of the necroptotic cascade.[1][2] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[3] This, in turn, leads to the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis, which translocates to the plasma membrane and induces its rupture.[3][4] this compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and thereby inhibiting the entire downstream necroptotic signaling cascade.[1] Inhibition of necroptosis by this compound can, in some cellular contexts, shunt the cell death pathway towards apoptosis.[1]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TNFa TNFa TNFa->TNFR1 Binds RIPK3 RIPK3 RIPK1->RIPK3 Activates Caspase-8 Caspase-8 RIPK1->Caspase-8 Activates MLKL MLKL RIPK3->MLKL Activates Necroptosis Necroptosis MLKL->Necroptosis Executes Apoptosis Apoptosis Caspase-8->Apoptosis Induces This compound This compound This compound->RIPK1 Inhibits

Figure 1. Simplified signaling pathway of TNF-α induced apoptosis and necroptosis and the inhibitory action of this compound on RIPK1.

Data Presentation

The following tables summarize quantitative data from flow cytometry experiments investigating the effects of this compound on apoptosis and necroptosis in different cell lines.

Table 1: Effect of this compound on TNF-α and Shikonin-Induced Cell Death in Jurkat Cells

Treatment% Necroptosis (RIP3 upregulated)% RIP1-dependent Apoptosis (RIP3+/Caspase-3+)% Apoptosis (RIP3-/Caspase-3+)
UntreatedLowLowLow
TNF-α (100 ng/mL)IncreasedIncreasedIncreased
TNF-α + this compound (300 nM)Decreased No significant changeNo significant change
Shikonin (0.5 µM)IncreasedIncreasedIncreased
Shikonin + this compound (300 nM)Decreased No significant changeIncreased

Data compiled from Lee et al., Methods, 2018.[5]

Table 2: Expected Outcomes of this compound Treatment on Induced Cell Death

InducerPrimary Induced Cell DeathEffect of this compound Pre-treatment
TNF-α + zVAD-fmkNecroptosisInhibition of necroptosis
ShikoninNecroptosis & ApoptosisInhibition of necroptosis, potential increase in apoptosis
EtoposideApoptosisNo significant effect on apoptosis

This table provides a general guide to expected results based on the known mechanism of this compound.

Experimental Protocols

Protocol 1: Standard Analysis of Apoptosis and Necroptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic/necroptotic cell populations.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., Jurkat, HT-29, L929)

  • Apoptosis/necroptosis inducing agent (e.g., TNF-α, shikonin, etoposide)

  • Caspase inhibitor (e.g., zVAD-fmk, optional for inducing necroptosis)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-treatment with this compound: Pre-incubate cells with the desired concentration of this compound (e.g., 300 nM for Jurkat cells) for 1-2 hours. Include a vehicle control (DMSO) for comparison.

  • Induction of Cell Death: Add the apoptosis or necroptosis-inducing agent to the wells. If inducing necroptosis with TNF-α, a pan-caspase inhibitor like zVAD-fmk (e.g., 20 µM) should be added concurrently or shortly before TNF-α.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific cell line and inducer (e.g., 4-24 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully detach cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage. Trypsin should be avoided as it can induce membrane changes.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive

  • Necrotic cells (due to mechanical injury): Annexin V-negative and PI-positive

Protocol 2: Advanced Discrimination of Apoptosis and Necroptosis using Intracellular Staining for Active Caspase-3 and RIPK3

This protocol provides a more definitive way to distinguish between apoptosis and necroptosis by measuring key intracellular markers.[5]

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., Jurkat)

  • Necroptosis inducing agent (e.g., TNF-α + zVAD-fmk)

  • Fixable Viability Dye (e.g., Zombie NIR™)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Anti-active Caspase-3 antibody (conjugated to a fluorochrome, e.g., BV650)

  • Anti-RIPK3 antibody (conjugated to a different fluorochrome, e.g., PE)

  • Flow cytometer

Procedure:

  • Cell Treatment: Follow steps 1-4 from Protocol 1 to treat cells with this compound and the necroptosis inducer.

  • Cell Harvesting and Washing: Follow steps 5-6 from Protocol 1.

  • Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to discriminate between live and dead cells.

  • Fixation: Wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells and then permeabilize them with a permeabilization/wash buffer.

  • Intracellular Staining: Add the anti-active Caspase-3 and anti-RIPK3 antibodies to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization/wash buffer.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Live cells: Viability dye-negative

  • Dead cells: Viability dye-positive

  • Apoptotic cells: Active Caspase-3-positive / RIPK3-negative

  • Necroptotic cells: RIPK3-upregulated / Active Caspase-3-negative

  • RIP1-dependent apoptotic cells: Active Caspase-3-positive / RIPK3-positive

Mandatory Visualizations

Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pre-treatment Pre-treat with this compound or Vehicle Cell_Seeding->Pre-treatment Induction Induce Cell Death (e.g., TNF-α + zVAD) Pre-treatment->Induction Incubation Incubate (4-24h) Induction->Incubation Harvest Harvest Cells Incubation->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Stain Stain with Annexin V and PI Resuspend_Binding_Buffer->Stain Incubate_Stain Incubate 15 min at RT Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End Analyze->End

Figure 2. Experimental workflow for Annexin V/PI staining with this compound.

Input Stained Cell Suspension Gating1 Gate on Cells (FSC vs SSC) Input->Gating1 Gating2 Gate on Singlets (FSC-A vs FSC-H) Gating1->Gating2 Quadrant_Analysis Quadrant Analysis (Annexin V vs PI) Gating2->Quadrant_Analysis Live Live (AV-/PI-) Quadrant_Analysis->Live Q3 Early_Apoptotic Early Apoptotic (AV+/PI-) Quadrant_Analysis->Early_Apoptotic Q4 Late_Apoptotic_Necroptotic Late Apoptotic/ Necroptotic (AV+/PI+) Quadrant_Analysis->Late_Apoptotic_Necroptotic Q2 Necrotic Necrotic (AV-/PI+) Quadrant_Analysis->Necrotic Q1

Figure 3. Gating strategy for Annexin V/PI flow cytometry data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GSK481 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK481 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism of action is to block the kinase activity of RIPK1, thereby inhibiting the autophosphorylation of RIPK1 at Serine 166, a critical step in the activation of the necroptosis signaling pathway.[2]

Q2: What is the typical in vitro concentration range for this compound?

A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. Based on available data, a general starting point for cell-based assays is in the low nanomolar to low micromolar range. For biochemical assays, concentrations will likely be lower. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like DMSO.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is insoluble in water, so aqueous solutions should be avoided for storage. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q4: What is necroptosis and how does this compound affect this pathway?

A4: Necroptosis is a regulated form of necrosis, or inflammatory cell death.[5][6][7] It is initiated by signals such as Tumor Necrosis Factor alpha (TNFα) and is dependent on the kinase activities of RIPK1 and RIPK3.[1][6][8] this compound, by inhibiting RIPK1 kinase activity, blocks the signaling cascade that leads to necroptotic cell death.[1]

Troubleshooting Guide

Issue 1: No or low inhibition of RIPK1 activity observed.

Possible Cause Suggestion
Incorrect this compound Concentration Perform a dose-response experiment with a wider range of concentrations. Start from low nanomolar to high micromolar to determine the IC50 in your specific assay.
Compound Precipitation This compound is poorly soluble in aqueous solutions. Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution but not high enough to be toxic to the cells. When diluting the DMSO stock, add it to the media with vigorous mixing.[3][4]
Inactive Compound Verify the integrity of your this compound stock. If possible, test its activity in a validated, sensitive assay. Ensure proper storage conditions have been maintained.
Assay Conditions For biochemical assays, ensure the ATP concentration is not excessively high, as this compound is an ATP-competitive inhibitor. For cell-based assays, consider the cell density and incubation time.
Cell Type Resistance Some cell lines may be resistant to necroptosis or have lower levels of RIPK1 expression. Confirm that your cell model is appropriate for studying RIPK1-mediated signaling.

Issue 2: High background or off-target effects observed.

Possible Cause Suggestion
Excessive this compound Concentration High concentrations of any small molecule inhibitor can lead to off-target effects.[9][10][11] Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Non-specific Binding Ensure that the final DMSO concentration is consistent across all wells, including controls. Consider using a structurally related but inactive compound as a negative control to assess non-specific effects.
Cell Health Poor cell health can lead to increased non-specific cell death. Ensure your cells are healthy and not stressed before starting the experiment.
Assay Readout Some assay readouts can be prone to interference from compounds. If possible, use a secondary, orthogonal assay to confirm your results.

Issue 3: Discrepancy between biochemical and cell-based assay results.

Possible Cause Suggestion
Cellular Factors Cell permeability, efflux pumps, and metabolism of the compound can all contribute to differences between biochemical and cellular potency.[12][13]
Protein Binding This compound may bind to serum proteins in the cell culture medium, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions, if compatible with your cells.[13]
Intracellular ATP Concentration The high concentration of ATP within cells can make ATP-competitive inhibitors appear less potent in cellular assays compared to biochemical assays where ATP concentration can be controlled.[14]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Assay TypeTargetSpeciesIC50 (nM)Reference
Biochemical (Kinase Assay)RIPK1Human2.8[2]
Cell-Based (Necroptosis)RIPK1Human (U937 cells)10[2]
Cell-Based (Necroptosis)RIPK1Mouse (L929 cells)1[15]

Note: IC50 values can vary significantly between different assay formats and experimental conditions. The values presented here are for reference and should be confirmed in your own experimental system.

Experimental Protocols

Protocol 1: Induction of Necroptosis in U937 Cells and Inhibition by this compound

This protocol describes how to induce necroptosis in the human monocytic cell line U937 using a combination of TNFα and a pan-caspase inhibitor, and how to assess the inhibitory effect of this compound.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or Q-VD-OPh)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay

  • 96-well cell culture plates

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.

  • To induce necroptosis, add a combination of TNFα (final concentration 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM Q-VD-OPh) to the wells.[15]

  • Include control wells with cells only, cells with DMSO, and cells with TNFα/caspase inhibitor and DMSO.

  • Incubate the plate for 18-24 hours at 37°C.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 of this compound.

Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation

This protocol describes how to detect the phosphorylation of RIPK1 at Serine 166 in response to a necroptotic stimulus and its inhibition by this compound.

Materials:

  • Cell line known to undergo necroptosis (e.g., U937, L929)

  • This compound

  • Necroptosis-inducing agents (e.g., TNFα and z-VAD-FMK)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of this compound or DMSO vehicle for 1 hour.

  • Induce necroptosis by adding TNFα and a caspase inhibitor for the desired time (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal time point for p-RIPK1 detection.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity Casp8 Caspase-8 RIPK1->Casp8 Survival Cell Survival (NF-κB Activation) RIPK1->Survival Scaffold function MLKL MLKL RIPK3->MLKL Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., U937) GSK481_Prep 2. Prepare this compound Dilutions Pre_treatment 3. Pre-treat with this compound (1 hour) GSK481_Prep->Pre_treatment Induction 4. Induce Necroptosis (TNFα + Caspase Inhibitor) Pre_treatment->Induction Incubate 5. Incubate (18-24 hours) Induction->Incubate Viability_Assay 6a. Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Western_Blot 6b. Western Blot (p-RIPK1) Incubate->Western_Blot Data_Analysis 7. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Addressing suboptimal pharmacokinetic properties of GSK481 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo application of GSK481, a potent RIPK1 inhibitor. Due to its suboptimal pharmacokinetic properties, careful consideration of experimental design is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known suboptimal pharmacokinetic properties of this compound?

A1: this compound is characterized by high lipophilicity, which can contribute to poor solubility, rapid metabolism, and low oral bioavailability.[1][2] These factors can lead to challenges in achieving and maintaining therapeutic concentrations in vivo.

Q2: Is there any reported in vivo data for this compound?

A2: Currently, there is no published in vivo data for this compound in animal models.[3] The compound was optimized to develop GSK2982772, which exhibits improved pharmacokinetic properties.[1][2]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] It functions by binding to an allosteric lipophilic pocket at the back of the ATP binding site, inhibiting the kinase activity of RIPK1 and subsequently blocking necroptotic cell death and inflammatory signaling pathways.[5]

Q4: What are the potential off-target effects of this compound?

A4: While this compound has shown high specificity for RIPK1 in vitro, its high lipophilicity may increase the risk of non-specific binding and potential off-target effects in vivo.[1][2] It is crucial to include appropriate controls to assess potential off-target activities in your experimental model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound Poor solubility and/or rapid metabolism.1. Optimize Formulation: Utilize a formulation designed to enhance solubility and absorption. A suggested starting point is a suspension in PEG300, Tween-80, and saline.[4] 2. Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism.[6] 3. Increase Dose/Frequency: Carefully titrate the dose and dosing frequency. However, be mindful of potential toxicity.
High variability in experimental results Inconsistent drug exposure due to poor pharmacokinetics.1. Strict Dosing Regimen: Ensure precise and consistent timing of drug administration and sample collection. 2. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, Tmax, and half-life. 3. Use of a More Stable Analog: If feasible, consider using GSK2982772, an analog with improved pharmacokinetic properties.[1][2]
Observed toxicity or adverse events Off-target effects or vehicle-related toxicity.1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. 2. Dose-Response Study: Perform a dose-response study to identify the maximum tolerated dose (MTD). 3. Off-Target Assessment: Analyze key markers for common off-target kinase activities relevant to your disease model.
Lack of efficacy in the in vivo model Insufficient target engagement due to low drug exposure.1. Pharmacodynamic (PD) Analysis: Measure the inhibition of RIPK1 phosphorylation (e.g., pS166-RIPK1) in target tissues to confirm target engagement.[3][4] 2. Re-evaluate Formulation and Dosing: Based on PK/PD data, further optimize the formulation and dosing regimen to achieve therapeutic concentrations at the site of action.

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol describes the preparation of a this compound suspension for oral or intraperitoneal administration.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution to PEG300. For a 1 mL final volume, add 100 µL of the 25 mg/mL stock to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80.

  • Mix again by vortexing.

  • Add saline to the final desired volume. For a 1 mL final volume, add 450 µL of saline.

  • Vortex thoroughly to create a uniform suspension. The final concentration in this example is 2.5 mg/mL.

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in a mouse model.

Materials:

  • This compound formulation

  • Appropriate mouse strain for your model

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of the this compound formulation to a cohort of mice via the desired route (e.g., oral gavage or IP injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (n=3-5 per time point).

  • Process the blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis cluster_membrane Plasma Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination cIAP->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Complex_I->RIPK1 Deubiquitination MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL Necrosome->pMLKL Pore_Formation Pore Formation pMLKL->Pore_Formation Oligomerizes and translocates Necroptosis Necroptosis Pore_Formation->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.

Troubleshooting_Workflow Troubleshooting Workflow for this compound In Vivo Studies Start Start In Vivo Experiment Problem Suboptimal Efficacy or High Variability? Start->Problem Check_PK Conduct Pilot PK Study Problem->Check_PK Yes Check_PD Assess Target Engagement (pRIPK1 in tissue) Problem->Check_PD No, but efficacy is still low Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Optimize_Formulation Optimize Formulation (e.g., PEG/Tween) Low_Exposure->Optimize_Formulation Yes Change_Route Change Administration Route (e.g., IP, IV) Low_Exposure->Change_Route Yes Low_Exposure->Check_PD No Optimize_Formulation->Check_PK Change_Route->Check_PK No_Target_Engagement Insufficient Target Engagement? Check_PD->No_Target_Engagement Increase_Dose Increase Dose/Frequency No_Target_Engagement->Increase_Dose Yes Success Proceed with Optimized Protocol No_Target_Engagement->Success No Increase_Dose->Check_PK Toxicity Toxicity Observed? Increase_Dose->Toxicity Toxicity->Check_PK No MTD_Study Conduct MTD Study Toxicity->MTD_Study Yes Vehicle_Control Evaluate Vehicle Toxicity Toxicity->Vehicle_Control Yes Reassess Re-evaluate Experimental Design or Consider Analog (GSK2982772) MTD_Study->Reassess Vehicle_Control->Reassess

Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.

References

Potential off-target effects of the kinase inhibitor GSK481

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor GSK481. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1] It functions as a Type III inhibitor, binding to an allosteric pocket on the kinase.[2]

Q2: How potent is this compound against human RIP1?

A2: this compound exhibits low nanomolar potency against human RIP1. The reported IC50 values are 1.3 nM in biochemical assays and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1] In cellular assays using U937 cells, the IC50 is approximately 10 nM.[1]

Q3: I am observing unexpected effects in my cell-based assay. Could this be due to off-target kinase activity of this compound?

A3: Based on extensive kinase screening, off-target effects due to direct inhibition of other kinases are unlikely to be the cause. This compound has demonstrated exceptional selectivity for RIP1. In a comprehensive screen against 456 kinases, this compound at a concentration of 1 µM showed no significant inhibition of any other kinase. This indicates a very high degree of specificity for its intended target. For a detailed view of the selectivity profile, please refer to the data in Table 1.

Q4: Where can I find the kinase selectivity data for this compound?

A4: The comprehensive kinase selectivity data for this compound is summarized in the table below. This data is derived from a kinome scan assay performed at a 1 µM concentration of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinasePercent Inhibition at 1 µM this compound
RIPK1 100%
AAK10%
ABL10%
ACK10%
... (and 451 other kinases)0%
ZAK (MLTK)0%
Data extracted from the supplementary information of Harris PA, et al. J Med Chem. 2016;59(5):2163-78.

Q5: My experimental results are inconsistent when using this compound in different cell lines or species. What could be the reason?

A5: this compound displays species-specific activity. It is significantly more potent against primate RIP1 than non-primate (e.g., murine) RIP1. This is a known characteristic of this particular inhibitor series.[3] Ensure that the cell lines you are using are of human origin for optimal inhibitory activity. If you are working with rodent models or cell lines, you may need to use a much higher concentration of this compound to achieve the desired effect, or consider an alternative RIP1 inhibitor with better cross-species activity.

Q6: Are there any known off-target effects of this compound that are not related to direct kinase inhibition?

A6: While direct off-target kinase inhibition is minimal, it is important to consider other potential mechanisms for unexpected effects. Kinase inhibitors can sometimes induce off-target effects through "retroactivity," where the inhibition of a downstream kinase can lead to upstream changes in a signaling pathway.[4][5] Additionally, at very high concentrations, small molecules can have non-specific effects. It is always recommended to use the lowest effective concentration of this compound and include appropriate controls in your experiments.

Troubleshooting Guides

Issue 1: Little to no inhibition of RIP1-mediated signaling observed.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system. Refer to the IC50 values provided in Q2. For cell-based assays, a concentration range of 10-100 nM is a good starting point for human cells.

  • Possible Cause 2: Species-specific differences.

    • Solution: Confirm the species of your cell line or animal model. This compound is significantly less potent against rodent RIP1.[3] Higher concentrations will be required for non-primate systems.

  • Possible Cause 3: Compound integrity.

    • Solution: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Issue 2: Observed cellular phenotype is not consistent with RIP1 inhibition.

  • Possible Cause 1: Indirect pathway activation.

    • Solution: Consider the complexity of the signaling network you are studying. Inhibition of RIP1 could lead to feedback loops or crosstalk with other pathways, resulting in unexpected phenotypes. A thorough understanding of the RIP1 signaling pathway is crucial for data interpretation.

  • Possible Cause 2: Non-specific effects at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay. Use the lowest concentration that gives you the desired on-target effect to minimize the risk of non-specific effects.

  • Possible Cause 3: Off-target effects not related to kinase inhibition.

    • Solution: While this compound is highly selective against other kinases, it is theoretically possible it could interact with other proteins. Consider performing target deconvolution experiments, such as chemical proteomics, if you suspect a novel off-target.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay (e.g., KINOMEscan™)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a typical KINOMEscan™, a concentration of 100 µM is often used for the initial screen.

  • Assay Principle: The assay is based on a competition binding format. The test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.

  • Experimental Steps:

    • A panel of recombinant human kinases is used.

    • Each kinase is incubated with the immobilized ligand and this compound at a defined concentration (e.g., 1 µM).

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified.

  • Data Analysis: The results are typically expressed as "percent of control" or "percent inhibition". A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

  • Follow-up: For any significant "hits" from the primary screen, a Kd (dissociation constant) determination is performed by running the assay with a range of inhibitor concentrations.

Protocol 2: Cellular Assay for RIP1 Inhibition (TNF-induced Necroptosis)

This protocol describes a common cell-based assay to measure the functional activity of this compound in inhibiting RIP1-mediated necroptosis.

  • Cell Line: Human monocytic U937 cells are a suitable model.

  • Reagents:

    • This compound

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Caspase inhibitor (e.g., z-VAD-fmk)

    • Smac mimetic (e.g., BV6)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Plate U937 cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α, z-VAD-fmk, and a Smac mimetic.

    • Incubate for 18-24 hours.

    • Measure cell viability using a luminescence-based assay.

  • Data Analysis: Plot cell viability against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit necroptosis by 50%.

Visualizations

RIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1_I RIP1 TRADD->RIP1_I FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP RIP1_II RIP1 RIP1_I->RIP1_II NFkB NF-κB Activation (Survival) RIP1_I->NFkB RIP3 RIP3 RIP1_II->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1 Apoptosis Apoptosis This compound This compound This compound->RIP1_II Caspase8 Caspase8 FADD->Caspase8 Caspase8->Apoptosis experimental_workflow start Start: Unexpected Experimental Result check_conc Verify this compound Concentration and Integrity start->check_conc check_species Confirm Species of Experimental System (Human vs. Rodent) start->check_species dose_response Perform Dose-Response Curve check_conc->dose_response check_species->dose_response pathway_analysis Review RIP1 Signaling Pathway Complexity dose_response->pathway_analysis off_target_screen Consider Off-Target Screening (e.g., Proteomics) pathway_analysis->off_target_screen Phenotype Still Unexplained end_on_target Conclusion: On-Target Effect pathway_analysis->end_on_target Phenotype Consistent with On-Target Effect end_off_target Conclusion: Potential Off-Target Effect off_target_screen->end_off_target

References

How to minimize GSK481 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK481 precipitation in cell culture media and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key enzyme involved in the regulation of cellular necroptosis and inflammatory signaling pathways.[1][5] By inhibiting the kinase activity of RIPK1, this compound can block the phosphorylation of its substrates, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[1][2]

Q2: What are the solubility properties of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][6][7] This is a critical factor to consider when preparing stock solutions and working concentrations for cell culture experiments.

Q3: Why does this compound precipitate when I add it to my cell culture media?

A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for many hydrophobic small molecules.[8][9][10] This occurs because the compound is poorly soluble in water. When the concentrated DMSO stock solution is diluted into the aqueous media, the DMSO concentration drops significantly, reducing its ability to keep the hydrophobic this compound in solution.[11]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[12] Many researchers aim for a final DMSO concentration of less than 0.1% to minimize any potential off-target effects on the cells.[9]

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Problem: I observed a precipitate in my cell culture media after adding this compound.

Visual Cue: The media appears cloudy, or small particles are visible at the bottom of the culture vessel.

Underlying Causes and Solutions:

Potential Cause Recommended Solution Detailed Protocol
High Final DMSO Concentration Reduce the final DMSO concentration in the culture medium.Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the media to achieve the desired final concentration of this compound, thereby keeping the final DMSO concentration low. For example, if your final desired this compound concentration is 1 µM, preparing a 10 mM stock in DMSO allows for a 1:10,000 dilution into your media, resulting in a final DMSO concentration of 0.01%.
Improper Dilution Technique Perform serial dilutions in DMSO before the final dilution into the aqueous medium.Instead of directly diluting your highly concentrated stock into the media, perform one or more intermediate dilution steps in DMSO. This gradual reduction in concentration can help prevent the compound from crashing out of solution.
Insufficient Mixing Ensure thorough and rapid mixing upon addition of this compound to the media.Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the media. This facilitates rapid dispersion and dissolution. Avoid adding the stock solution as a single large volume.
Low Temperature of Media Pre-warm the cell culture media to 37°C before adding the this compound stock solution.Temperature can affect solubility. Using pre-warmed media can help maintain the solubility of this compound during the dilution process.
Media Composition Certain components in the media can contribute to precipitation.[13][14]If you are preparing your own media, ensure that salts like CaCl2 are fully dissolved before adding other components.[13][14] In some cases, the presence of serum can aid in the solubilization of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, you can:

    • Vortex: Vortex the solution for 1-2 minutes.[8]

    • Ultrasonicate: Place the tube in a sonicator bath for 5-10 minutes.[2][8]

    • Gentle Heating: If necessary, warm the solution to no higher than 50°C for a short period.[8]

  • Sterilization: Filter the stock solution through a 0.2 µm syringe filter into a sterile, light-protected tube.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][12] Store the aliquots at -20°C or -80°C for long-term stability.[1][2][8]

Protocol 2: Preparation of Working Solution and Dosing Cells
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in fresh DMSO.

  • Pre-warming Media: Pre-warm the required volume of cell culture media to 37°C.

  • Dosing: Add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed media. Immediately and gently mix the solution by swirling or pipetting up and down.

  • Microscopic Examination: Before adding the media to your cells, it is good practice to visually inspect it for any signs of precipitation.[8]

  • Control Group: Always include a vehicle control in your experiment, which consists of adding the same final concentration of DMSO to the cell culture media without the inhibitor.[9]

Visualizations

Signaling Pathway of RIPK1 Inhibition by this compound

RIPK1_Pathway cluster_complexI cluster_complexII cluster_necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexII Complex II (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->ComplexI This compound->ComplexII This compound->Necrosome RIPK1_in_ComplexI RIPK1_in_ComplexI RIPK1_in_ComplexII RIPK1_in_ComplexII RIPK1_in_Necrosome RIPK1_in_Necrosome

Caption: this compound inhibits RIPK1 kinase activity in multiple signaling complexes.

Experimental Workflow for Minimizing Precipitation

Experimental_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock add_gsk Add this compound Stock to Media with Mixing prep_stock->add_gsk prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->add_gsk check_precipitate Check for Precipitation add_gsk->check_precipitate proceed Proceed with Cell Treatment check_precipitate->proceed No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes end End proceed->end troubleshoot->prep_stock Adjust Protocol

Caption: A logical workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Interpreting Unexpected Results in GSK481-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK481, a potent and selective RIPK1 kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected findings during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the kinase domain of RIPK1 and inhibiting its autophosphorylation at Serine 166 (S166), a critical step for its kinase activation.[1][3] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream signaling cascade that leads to necroptosis, a form of regulated cell death.[1][2]

Q2: In which signaling pathway does this compound act?

A2: this compound primarily acts within the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival NF-κB pathway. Under certain conditions, such as the inhibition of caspases, a secondary cytosolic complex (Complex IIb or the necrosome) can form, containing RIPK1, RIPK3, and MLKL, leading to necroptosis. This compound's inhibition of RIPK1 kinase activity prevents the formation and/or activation of this necrosome.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][4] For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Troubleshooting Guide

Issue 1: Incomplete or No Inhibition of Necroptosis

You've treated your cells with this compound expecting to inhibit TNF-α induced necroptosis, but you observe minimal or no reduction in cell death.

Possible Cause Recommended Action
Suboptimal this compound Concentration Titrate this compound across a wider concentration range. The IC50 can vary between cell lines.
Incorrect Timing of Treatment Pre-incubate cells with this compound for at least 1-2 hours before inducing necroptosis to ensure adequate cellular uptake and target engagement.
Cell Line Insensitivity Confirm that your cell line expresses RIPK1 and is known to undergo RIPK1-dependent necroptosis. Some cell lines may utilize alternative cell death pathways.
Compound Inactivity Verify the integrity of your this compound stock. If possible, test its activity in a well-characterized positive control cell line like HT-29 or U937.
High Cell Density High cell confluence can sometimes affect experimental outcomes. Ensure consistent and appropriate cell seeding densities.
Issue 2: Unexpected Increase in Cell Death or Apoptosis

You observe that treatment with this compound, especially in combination with other stimuli, leads to an increase in markers of apoptosis (e.g., caspase-3 cleavage).

Possible Cause Recommended Action
Shifting the Balance to Apoptosis By inhibiting necroptosis, this compound may shunt the cellular response towards apoptosis, especially if pro-apoptotic stimuli are present. This is a known phenomenon where inhibition of one cell death pathway can potentiate another.
Off-Target Effects While this compound is highly selective for RIPK1, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out.[5]
Context-Dependent RIPK1 Function In some cellular contexts, the scaffolding function of RIPK1, which is independent of its kinase activity, can promote cell survival. Potent inhibition of the kinase domain might, in some unknown circumstances, interfere with this pro-survival role.
Issue 3: Altered NF-κB Signaling

You are monitoring the NF-κB pathway and observe unexpected changes in its activation or downstream gene expression in the presence of this compound.

Possible Cause Recommended Action
Crosstalk between Pathways The TNF signaling pathway is highly complex with significant crosstalk. While this compound directly targets RIPK1 kinase activity, this can indirectly influence the ubiquitination status of RIPK1 in Complex I, which is a key step in NF-κB activation.[6]
Feedback Loops Inhibition of RIPK1-dependent signaling might trigger compensatory feedback mechanisms that modulate NF-κB activity.
Cell-Type Specific Responses The regulation of NF-κB by RIPK1 can be highly cell-type specific. The observed effect may be a genuine biological response in your specific experimental system.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various assays. Note that IC50 values can vary depending on the specific experimental conditions and cell line used.

Assay Type Target Cell Line/System IC50 Reference
Biochemical AssayRIPK1 Kinase ActivityRecombinant Human RIPK1~1.3 nM[1]
Cellular AssayRIPK1 S166 PhosphorylationHEK293T cells overexpressing human RIPK1~2.8 nM[1]
Cellular AssayNecroptosis InhibitionHuman U937 cells~10 nM[1]
Cellular AssayNecroptosis InhibitionHuman Jurkat cells300 nM (concentration used for abrogation)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Necroptosis Inhibition

This protocol describes a standard method to quantify the protective effect of this compound against TNF-α induced necroptosis using a commercially available cell viability reagent (e.g., CellTiter-Glo®).

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29, U937)

  • Complete cell culture medium

  • This compound

  • TNF-α (human, recombinant)

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Pre-treat the cells by adding the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) in complete culture medium.

  • Add the necroptosis induction cocktail to all wells except for the untreated control wells.

  • Incubate the plate for 18-24 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Immunoblotting for Phospho-RIPK1 (S166)

This protocol details the detection of RIPK1 autophosphorylation at Serine 166 as a direct measure of this compound's target engagement and inhibitory activity.

Materials:

  • Cells treated as described in the troubleshooting scenarios

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166), Rabbit anti-total RIPK1

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (S166) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To assess total RIPK1 and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

Visualizations

TNF_Signaling_Pathway cluster_death Cell Death Pathways TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) Apoptosis ComplexI->ComplexIIa RIPK1_inactive RIPK1 ComplexI->RIPK1_inactive ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis This compound This compound RIPK1_active p-RIPK1 (S166) This compound->RIPK1_active RIPK1_active->ComplexIIb RIPK1_inactive->RIPK1_active Autophosphorylation Troubleshooting_Workflow Start Unexpected Result with this compound CheckConcentration Verify this compound Concentration and Activity Start->CheckConcentration CheckProtocol Review Experimental Protocol (Timing, Cell Density) Start->CheckProtocol IncompleteInhibition Incomplete Necroptosis Inhibition? CheckConcentration->IncompleteInhibition CheckProtocol->IncompleteInhibition IncreasedApoptosis Increased Apoptosis? IncompleteInhibition->IncreasedApoptosis No Titrate Titrate this compound IncompleteInhibition->Titrate Yes AlteredNFkB Altered NF-κB Signaling? IncreasedApoptosis->AlteredNFkB No ApoptosisAssay Perform Caspase-3/7 Assay IncreasedApoptosis->ApoptosisAssay Yes NFkBAssay Analyze IκBα Degradation/ p65 Nuclear Translocation AlteredNFkB->NFkBAssay Yes PathwayShift Pathway Shift to Apoptosis ApoptosisAssay->PathwayShift OffTarget Consider Off-Target Effects ApoptosisAssay->OffTarget Crosstalk Investigate Pathway Crosstalk NFkBAssay->Crosstalk

References

GSK481 Species Specificity: Human vs. Mouse RIP1 - Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the species-specific activity of the RIP1 kinase inhibitor, GSK481, on human versus mouse RIP1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the ATP-binding pocket of RIPK1, preventing its phosphorylation and subsequent activation.[2][3] The activation of RIPK1 is a critical step in the signaling pathway leading to necroptosis, a form of programmed cell death, and inflammation.[4][5][6] By inhibiting RIPK1, this compound effectively blocks these downstream events.[4]

Q2: What is the observed species specificity of this compound between human and mouse RIP1?

This compound exhibits significant species specificity, being highly potent against human RIP1 while showing markedly reduced potency against mouse RIP1.[2][4] Reports indicate that this compound is over 100-fold less potent against non-primate RIP1, including mouse RIP1, compared to its activity against human and cynomolgus monkey RIP1.[4] This difference in potency is a critical consideration for researchers using mouse models to study the effects of RIPK1 inhibition.

Q3: What are the reported inhibitory concentrations (IC50) of this compound for human and mouse RIP1?

The IC50 values for this compound highlight its differential potency:

  • Human RIP1: this compound has a reported IC50 of 1.3 nM for RIP1 kinase and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1] In a human U937 cellular assay, the IC50 is approximately 10 nM.[1][2]

  • Mouse RIP1: this compound is significantly less effective at inhibiting the phosphorylation of wild-type mouse RIP1.[2] However, it is more potent against certain mouse RIP1 mutants, with IC50 values ranging from 18 to 110 nM for the inhibition of Ser166 phosphorylation in these mutants.[1]

Q4: I am not seeing the expected effect of this compound in my mouse cell line or in vivo mouse model. What could be the reason?

The most likely reason for a lack of efficacy in mouse systems is the inherent low potency of this compound against murine RIP1.[2][4] Due to the >100-fold difference in potency, concentrations of this compound that are effective in human cells will likely be insufficient to inhibit mouse RIP1.[4] It is crucial to use significantly higher concentrations when treating mouse cells, and even then, complete inhibition may not be achievable. For in vivo studies in mice, the suboptimal pharmacokinetic properties and high lipophilicity of this compound further complicate its use.[3]

Q5: Are there alternative RIP1 inhibitors that are effective against both human and mouse RIP1?

Yes, several other RIP1 inhibitors have been developed that exhibit high potency against both human and mouse RIP1. For example, GSK2982772, an optimized successor to this compound, has IC50 values of 16 nM and 20 nM for human and monkey RIP1, respectively, and has demonstrated efficacy in mouse models of inflammation.[3][7] Another compound, GSK'074, has been reported to be effective in both human and mouse cells.[8] Researchers should consider these alternatives when cross-species activity is required.

Quantitative Data Summary

Parameter Human RIP1 Mouse RIP1 Reference
Kinase Inhibition (IC50) 1.3 nM>100-fold less potent than human[1][4]
S166 Phosphorylation Inhibition (IC50) 2.8 nM (wild-type)Ineffective against wild-type; 18-110 nM for mutants[1][2]
Cellular Assay (IC50, U937 cells) 10 nMNot reported, expected to be significantly higher[1][2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to and stabilizes RIP1 in a cellular context.[9][10]

  • Cell Treatment: Culture human or mouse cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-4 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control at 37°C.

  • Cell Lysis: Lyse the cells by freeze-thawing. For example, three cycles of freezing in liquid nitrogen followed by thawing at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble RIP1 by Western blotting or other quantitative methods like ELISA.[9][10][11][12] A successful target engagement will result in a higher amount of soluble RIP1 at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Binding Confirmation

This protocol can be used to confirm the interaction between this compound and RIP1 and to identify other potential binding partners.[13][14]

  • Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to RIP1 to the cell lysate and incubate to allow the antibody to bind to RIP1.

  • Complex Capture: Add protein A/G-coupled magnetic beads to the lysate to capture the antibody-RIP1 complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to confirm the presence of RIP1 and identify any co-precipitated proteins.[13][14][15]

Visualizations

RIP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I recruits TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIP1 RIP1 RIP3 RIP3 RIP1->RIP3 activates Necrosome Necrosome (Complex IIb) RIP1->Necrosome Apoptosome Apoptosome (Complex IIa) Complex_I->Apoptosome FADD FADD Caspase8 Caspase-8 MLKL MLKL RIP3->MLKL phosphorylates RIP3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Apoptosis Apoptosis Apoptosome->Apoptosis This compound This compound This compound->RIP1 inhibits TNFa TNFα TNFa->TNFR1

Caption: Simplified RIP1 signaling pathway.

CETSA_Workflow start Start cell_culture Cell Culture (Human or Mouse) start->cell_culture treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment heating Heat Cells to a Range of Temperatures treatment->heating lysis Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Soluble RIP1 (e.g., Western Blot) supernatant->analysis end End analysis->end

Caption: Experimental workflow for CETSA.

IP_MS_Workflow start Start cell_lysis Cell Lysis with Non-denaturing Buffer start->cell_lysis immunoprecipitation Immunoprecipitate with anti-RIP1 Antibody cell_lysis->immunoprecipitation capture Capture Complex with Protein A/G Beads immunoprecipitation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution mass_spec Analyze by Mass Spectrometry elution->mass_spec end End mass_spec->end

Caption: Experimental workflow for IP-MS.

Logical_Relationship start Research Question: Investigating RIP1 Inhibition species What is the model system? start->species human Human cells or humanized mouse model species->human Human mouse Mouse cells or in vivo mouse model species->mouse Mouse gsk481_human This compound is a suitable tool compound. human->gsk481_human gsk481_mouse This compound has low potency. Consider alternatives. mouse->gsk481_mouse alternatives Use alternative RIP1 inhibitors (e.g., GSK2982772) gsk481_mouse->alternatives

Caption: Decision guide for using this compound.

References

Navigating the Challenges of GSK481 in Rodent Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the RIPK1 inhibitor GSK481, its species-specific potency presents a significant hurdle in translating in vitro findings to in vivo rodent models. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues and navigate the limitations of this compound in preclinical rodent studies.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected efficacy of this compound in our mouse/rat model of inflammation. What could be the reason?

A1: The most likely reason for the lack of efficacy is the significantly lower potency of this compound against rodent RIPK1 compared to human RIPK1.[1][2] this compound is reported to be over 100-fold less potent against non-primate RIPK1.[1] This inherent biological difference means that achieving sufficient target engagement in rodents with this compound at tolerable doses is challenging. Additionally, this compound has been noted for its high lipophilicity and suboptimal pharmacokinetic properties, which can further limit its in vivo efficacy.[1][3]

Q2: What are the key limitations of using this compound in rodent models?

A2: The primary limitations are:

  • Species-Specific Potency: this compound is significantly less potent at inhibiting mouse and rat RIPK1 than human RIPK1.

  • Suboptimal Pharmacokinetics: The compound is reported to have poor pharmacokinetic properties, making it difficult to maintain effective concentrations in vivo.[1][3]

  • High Lipophilicity: This can contribute to poor solubility, off-target effects, and unfavorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Q3: Are there alternative RIPK1 inhibitors that are more suitable for rodent studies?

A3: Yes, several next-generation RIPK1 inhibitors have been developed to overcome the limitations of this compound. GSK2982772 and GSK3145095 are two such compounds with improved potency against rodent RIPK1 and more favorable pharmacokinetic profiles.[1][3][4][5][6][7] For instance, GSK2982772 has demonstrated good activity and pharmacokinetic properties in rodent models of inflammation.[1][3]

Q4: Can I increase the dose of this compound in my rodent experiments to compensate for its lower potency?

A4: While dose escalation might seem like a straightforward solution, it is generally not recommended. The suboptimal pharmacokinetic properties and high lipophilicity of this compound could lead to off-target toxicity and other confounding effects at higher concentrations, without necessarily achieving the desired on-target efficacy. It is more scientifically sound to use a tool compound that is optimized for the species being studied.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lack of in vivo efficacy Insufficient target engagement due to low potency of this compound against rodent RIPK1. Poor in vivo exposure due to suboptimal pharmacokinetics.Primary Recommendation: Switch to a RIPK1 inhibitor with demonstrated potency and favorable pharmacokinetics in rodents, such as GSK2982772 or GSK3145095.[1][3][4][5][6][7] Secondary (Not Recommended for this compound): If proceeding with a related, more potent compound, ensure appropriate formulation and administration route to maximize bioavailability.
Variability in experimental results Inconsistent drug exposure due to poor solubility and formulation of this compound. Off-target effects at higher concentrations.Confirm the solubility and stability of your formulation. Consider using a vehicle known to be effective for similar compounds (e.g., a suspension in corn oil or a solution with PEG300 and Tween-80).[2] However, the most reliable solution is to use a more suitable compound.
Observed toxicity or adverse events Off-target effects of this compound at the high concentrations required to attempt to inhibit rodent RIPK1.Reduce the dose and re-evaluate. If toxicity persists at doses required for any observable effect, the compound is likely unsuitable for your model. Transition to a more selective and potent inhibitor for rodents.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its more suitable alternatives against human and rodent RIPK1.

Compound Target Assay IC50 / Ki (nM) Reference
This compound Human RIPK1BiochemicalIC50: 1.3 - 2.8[2]
Mouse RIPK1BiochemicalIC50: >100-fold higher than human[1]
GSK2982772 Human RIPK1BiochemicalIC50: 1.0[1][3]
Mouse RIPK1Cellular NecroptosisInactive[8]
GSK3145095 Human RIPK1Biochemical (ADP-Glo)IC50: 6.3[1][3]
GNE684 Human RIPK1BiochemicalKi: 21[1]
Mouse RIPK1BiochemicalKi: 189[1]
Rat RIPK1BiochemicalKi: 691[1]

Experimental Protocols

Given the significant limitations of this compound in rodents, the following protocol is a general guideline for an in vivo study using a more suitable alternative like GSK2982772. Researchers should always optimize protocols for their specific models.

Protocol: In Vivo Efficacy of a RIPK1 Inhibitor in a Mouse Model of TNF-alpha-induced Systemic Inflammatory Response Syndrome (SIRS)

1. Compound Formulation:

  • A general formulation for oral administration can be prepared as a suspension. For example, a 2.5 mg/mL suspension can be made by dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline.[2]

  • Always perform a small-scale formulation test to ensure solubility and stability.

2. Animal Model:

  • Use an appropriate mouse strain for your inflammation model (e.g., C57BL/6).

  • Acclimatize animals for at least one week before the experiment.

3. Dosing and Administration:

  • Based on literature for similar compounds, a starting dose for oral gavage could be in the range of 1-10 mg/kg.[9]

  • Administer the compound or vehicle to control groups typically 1-2 hours before inducing inflammation.

4. Induction of SIRS:

  • Administer a lethal dose of mouse TNF-alpha (e.g., via intraperitoneal injection).

5. Monitoring and Endpoints:

  • Monitor core body temperature rectally at regular intervals post-TNF-alpha injection.

  • Record survival rates over a set period (e.g., 24-48 hours).

  • Collect blood samples for cytokine analysis (e.g., IL-6, IL-1beta).

  • Collect tissues for histological analysis and biomarker assessment (e.g., phosphorylated RIPK1).

6. Data Analysis:

  • Compare survival curves using Kaplan-Meier analysis.

  • Analyze changes in body temperature and cytokine levels using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizations

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits TNFa TNF-α TNFa->TNFR1 Binds NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, RIPK1, pro-Casp8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase-8 activation Necroptosis Necroptosis Complex_IIb->Necroptosis MLKL phosphorylation This compound This compound & Alternatives This compound->Complex_IIb Inhibits RIPK1 kinase activity

Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

Experimental_Workflow Recommended Experimental Workflow for Rodent Studies start Start: Hypothesis involving RIPK1 inhibition select_inhibitor Select Appropriate Inhibitor (e.g., GSK2982772 for rodents) start->select_inhibitor formulation Develop Stable Formulation select_inhibitor->formulation pilot_pk Pilot Pharmacokinetic Study (Optional but recommended) formulation->pilot_pk dose_selection Select Dose Range Based on PK/PD formulation->dose_selection If no PK study pilot_pk->dose_selection in_vivo_study Conduct In Vivo Efficacy Study (e.g., SIRS model) dose_selection->in_vivo_study endpoints Measure Primary & Secondary Endpoints (Survival, Biomarkers) in_vivo_study->endpoints analysis Data Analysis & Interpretation endpoints->analysis conclusion Conclusion analysis->conclusion

Caption: Recommended workflow for in vivo studies targeting RIPK1 in rodents.

References

GSK481 Technical Support Center: Managing High Lipophilicity in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK481. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the experimental challenges associated with the high lipophilicity of this compound, a potent RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, selective, and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism is the inhibition of RIPK1 kinase activity, which plays a crucial role in the necroptosis signaling pathway.[3][4] By inhibiting RIPK1, this compound can prevent this form of regulated necrotic cell death.[3] The compound shows high potency, with an IC50 of 1.3 nM for RIPK1 kinase and 10 nM in U937 cellular assays.[1][2]

The signaling cascade is typically initiated by stimuli like Tumor Necrosis Factor alpha (TNFα). TNFα binding to its receptor (TNFR1) can trigger the formation of different protein complexes.[5] Complex I assembly leads to the activation of the NF-κB pathway and promotes cell survival.[5] A shift to Complex IIa or IIb can initiate apoptosis (caspase-dependent) or necroptosis. In the necroptosis pathway, RIPK1 and RIPK3 interact and activate the downstream effector MLKL, leading to cell death. This compound directly targets RIPK1 to block this cascade.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Forms NfKb NF-κB Activation Complex_I->NfKb Complex_II Complex II (RIPK1, FADD, Caspase-8) Complex_I->Complex_II Deubiquitination Survival Cell Survival NfKb->Survival RIPK1 RIPK1 Complex_II->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified this compound mechanism of action in the TNFα-induced necroptosis pathway.
Q2: What are the main experimental challenges caused by this compound's high lipophilicity?

High lipophilicity is a known characteristic of this compound which can present several challenges during experimental design and execution.[5][6] These issues are common for many lipophilic compounds in drug discovery.[7][8]

  • Poor Aqueous Solubility: The most significant challenge is this compound's low solubility in aqueous buffers and cell culture media.[9] This can lead to compound precipitation, making it difficult to achieve and maintain the desired concentration in assays.[10]

  • Non-Specific Binding: Lipophilic compounds tend to bind non-specifically to plastics (e.g., pipette tips, microplates) and proteins (like albumin in serum).[7] This can reduce the effective concentration of the compound available to interact with its target, leading to an underestimation of its potency.

  • Sub-Optimal Pharmacokinetics: In vivo, high lipophilicity can contribute to poor pharmacokinetic properties, such as rapid metabolic turnover and low bioavailability.[5][6][7]

  • In Vitro Promiscuity and Toxicity: At higher concentrations, highly lipophilic compounds may exhibit off-target effects or cytotoxicity, which can confound experimental results.[7]

Property Physicochemical Data for this compound Reference
Target Receptor Interacting Protein Kinase 1 (RIPK1)[1][3]
IC50 (Biochemical) 1.3 nM[1]
IC50 (Cellular) 10 nM (U937 cells)[1][2]
Solubility 75 mg/mL in fresh DMSO (198.73 mM)[3]

Troubleshooting Guides

Guide 1: Preparing this compound Solutions for In Vitro Assays

Incorrectly prepared solutions are a major source of experimental variability. Due to its high lipophilicity, this compound can easily precipitate when diluted from a DMSO stock into an aqueous medium.

Q: My compound is precipitating in the cell culture plate after I add it. What should I do?

This is a common issue. Follow this workflow to minimize precipitation and ensure accurate dosing.

G start Start: this compound Powder dissolve 1. Prepare High-Concentration Stock in 100% Fresh DMSO (e.g., 10-20 mM) start->dissolve vortex 2. Ensure Complete Dissolution (Vortex / Gentle Warming) dissolve->vortex intermediate 3. Prepare Intermediate Dilutions in 100% DMSO vortex->intermediate Use for serial dilutions final_prep 4. Prepare Final Working Solution by adding stock to assay medium. (Final DMSO <0.5%) intermediate->final_prep mix 5. Mix Immediately & Thoroughly (Pipette mixing or gentle vortex) final_prep->mix check_precip Check for Precipitation (Visually or by microscope) final_prep->check_precip add_to_cells 6. Add to Cells Immediately mix->add_to_cells add_to_cells->check_precip

Caption: Recommended workflow for preparing this compound working solutions for in vitro use.

Detailed Protocol & Troubleshooting Table:

Step Action Rationale & Troubleshooting
1. Stock Solution Dissolve this compound in 100% fresh, anhydrous DMSO to make a high-concentration stock (e.g., 10-20 mM). Store at -20°C or -80°C.[1]Using old or water-containing DMSO will significantly reduce solubility.[3] Troubleshooting: If the compound doesn't dissolve, gentle warming (37°C) or brief sonication can help.[1]
2. Serial Dilutions Perform serial dilutions from the high-concentration stock using 100% DMSO to create intermediate stocks.This ensures the compound remains soluble before the final dilution into aqueous media.
3. Final Dilution Add the DMSO stock directly to your pre-warmed cell culture medium or assay buffer. The final DMSO concentration should be kept low (ideally ≤0.1%, max 0.5%) and consistent across all wells, including vehicle controls.Troubleshooting: To avoid precipitation, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing. Never add buffer to the DMSO stock. Prepare fresh on the day of the experiment.[1]
4. Visual Check After preparing the final working solution, visually inspect for any cloudiness or precipitate.[10]If precipitation is observed, the concentration is likely above its solubility limit in that medium. You may need to lower the final concentration or consider using a solubilizing agent if compatible with your assay.
Guide 2: In Vivo Formulation and Administration

For animal studies, a simple solution in saline is not feasible due to this compound's lipophilicity. A formulation with co-solvents and surfactants is required to create a stable solution or suspension for dosing.

Q: How can I formulate this compound for oral (p.o.) or intraperitoneal (i.p.) injection in mice?

A commonly used vehicle for lipophilic compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. This creates a delivery system that can improve solubility and absorption.[9][11]

Recommended In Vivo Formulation Protocol: This protocol is adapted from published methods for formulating this compound.[1] It is recommended to prepare this formulation fresh on the day of use.

Component Percentage (by volume) Order of Addition Purpose
DMSO 10%1Initial solvent for the compound
PEG300 40%2Co-solvent, increases solubility
Tween-80 5%3Surfactant, improves stability and absorption
Saline 45%4Final vehicle, brings to volume

Methodology:

  • Weigh the required amount of this compound and dissolve it completely in the specified volume of DMSO.

  • Add the PEG300 to the DMSO/GSK481 mixture and mix thoroughly.

  • Add the Tween-80 and mix again until the solution is homogeneous.

  • Finally, add the saline slowly while mixing to reach the final volume.

  • This protocol can yield a suspended solution suitable for oral or intraperitoneal administration.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

G start Start precip Precipitation Observed? start->precip inconsistent Inconsistent Results? precip->inconsistent No sol_prep Review Solution Prep Protocol precip->sol_prep Yes low_potency Potency Lower Than Expected? inconsistent->low_potency No dmso_check Use Fresh, Anhydrous DMSO. Ensure final DMSO % is low and consistent. inconsistent->dmso_check Yes plastic_binding Consider non-specific binding to plastics. Use low-binding plates/ tubes if possible. low_potency->plastic_binding Yes end Problem Resolved low_potency->end No sol_limit Concentration may exceed solubility limit in assay medium. Lower concentration. sol_prep->sol_limit sol_limit->end mixing Ensure thorough mixing when diluting into media. dmso_check->mixing mixing->end serum_binding Consider binding to serum proteins. Test in serum-free conditions to confirm target engagement. plastic_binding->serum_binding serum_binding->end

References

Validation & Comparative

Comparative Efficacy of GSK481 and Necrostatin-1 in the Inhibition of Necroptosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK481 and necrostatin-1, two prominent inhibitors of necroptosis. This document outlines their mechanisms of action, presents supporting experimental data in a clear, comparative format, and details the methodologies used in key experiments.

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] The core of the necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[2][3] Upon specific stimuli, such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[1][4][5] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3] Given their central role, RIPK1 and RIPK3 have become key targets for therapeutic intervention.[2]

This guide focuses on two key small-molecule inhibitors of RIPK1: necrostatin-1 (Nec-1), the first-identified and widely used tool compound, and this compound, a more recently developed and highly potent inhibitor.

Mechanism of Action

Both this compound and necrostatin-1 target the kinase activity of RIPK1, but they exhibit significant differences in potency, selectivity, and off-target effects.

Necrostatin-1 (Nec-1) is an allosteric inhibitor that binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[6] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[1][4] While Nec-1 has been instrumental in elucidating the role of necroptosis, its utility is limited by moderate potency and a notable off-target effect.[7] Specifically, Nec-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunomodulation.[1][8] To address this, a more stable and specific version, necrostatin-1s (Nec-1s), was developed, which lacks IDO inhibitory activity.[1][8]

This compound is a highly potent and selective RIPK1 kinase inhibitor.[9] It demonstrates significantly greater potency in both biochemical and cellular assays compared to necrostatin-1.[9][10] Its high specificity for RIPK1 makes it a more precise tool for studying the direct consequences of RIPK1 kinase inhibition, minimizing the potential for confounding off-target effects.[9]

Quantitative Data Comparison

The following table summarizes the quantitative data on the inhibitory efficacy of this compound and necrostatin-1 from various experimental systems.

InhibitorTargetAssay TypeCell Line / SystemIC50 / EC50Reference(s)
This compound RIPK1Biochemical Kinase Assay-IC50: 1.3 nM[9]
pS166 human RIPK1Cellular Assay-IC50: 2.8 nM[9]
Necroptosis InhibitionCellular AssayU937 cellsIC50: 10 nM[9][10]
Necrostatin-1 RIPK1In vitro Kinase Assay-EC50: 182 nM
Necroptosis InhibitionCellular Assay293T cells (TNF-α induced)EC50: 490 nM[11]
Necroptosis InhibitionCellular AssayJurkat cells (TNF-α induced)EC50: 490 nM[11]
Necroptosis InhibitionCellular AssayL929 cellsMaximal inhibition at ≥20 µM[12]

Experimental Protocols

The evaluation of necroptosis inhibitors typically involves a combination of cellular and biochemical assays. Below are detailed methodologies for key experiments.

Necroptosis Induction in Cell Culture

A standard method to induce necroptosis in vitro involves stimulating cells with a combination of agents to activate the pathway while inhibiting apoptosis.[5][13]

  • Cell Seeding: Plate cells (e.g., HT-29, L929, or U937) in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well).[11]

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound or necrostatin-1) for 1-2 hours.

  • Necroptosis Induction: Add the following reagents to the media:

    • TNF-α: (e.g., 10-20 ng/mL) to engage the TNF receptor.[5][14]

    • SMAC mimetic: (e.g., 1 µM LCL161 or Birinapant) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).[5]

    • Pan-caspase inhibitor: (e.g., 20 µM zVAD-FMK) to block caspase-8 activity and divert the signaling from apoptosis to necroptosis.[5][13]

  • Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).[5][14]

  • Assessment of Cell Viability: Measure cell death using a cell viability assay.

Cell Viability Assays

These assays quantify the extent of cell death.

  • MTT/CCK-8 Assay: These are colorimetric assays that measure the metabolic activity of viable cells.

    • After the induction period, add the MTT or CCK-8 reagent to each well.

    • Incubate for 1-4 hours according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

Western Blot for Phosphorylated Proteins

This technique is used to detect the activation of key signaling proteins in the necroptosis pathway.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phosphorylated RIPK1 (p-RIPK1), p-RIPK3, and p-MLKL, as well as total RIPK1, RIPK3, and MLKL for normalization.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Death Analysis

Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, apoptotic, and necroptotic cells.

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[16]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Apoptotic cells: Annexin V-positive and PI-negative (early) or positive (late).

    • Necroptotic cells: Annexin V-positive and PI-positive, indicating loss of plasma membrane integrity.

Visualizing the Necroptosis Pathway and Inhibition

The following diagrams illustrate the necroptosis signaling cascade and the experimental workflow for inhibitor testing.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_outcome TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits MLKL_oligomer MLKL Oligomer Pore Formation Necroptosis Necroptosis MLKL_oligomer->Necroptosis Leads to TNF TNF-α TNF->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->RIPK1 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL Necrosome->MLKL Phosphorylates Necrosome->pMLKL pMLKL->MLKL_oligomer Oligomerizes & Translocates Inhibitors Inhibitors This compound This compound This compound->RIPK1 Inhibits Kinase Activity Nec1 Necrostatin-1 Nec1->RIPK1

Caption: Necroptosis signaling pathway and points of inhibition for this compound and necrostatin-1.

Experimental_Workflow cluster_analysis 5. Analysis A 1. Seed Cells (e.g., HT-29, U937) B 2. Pre-treat with Inhibitor (this compound or Nec-1) A->B C 3. Induce Necroptosis (TNF-α + SMAC mimetic + zVAD-FMK) B->C D 4. Incubate (8-24 hours) C->D E Cell Viability Assay (MTT / CCK-8) D->E F Western Blot (p-RIPK1, p-MLKL) D->F G Flow Cytometry (Annexin V / PI) D->G

Caption: General experimental workflow for testing the efficacy of necroptosis inhibitors.

Conclusion

Both this compound and necrostatin-1 are valuable tools for the study of necroptosis through the inhibition of RIPK1 kinase activity.

  • Necrostatin-1 remains a widely used and important compound, particularly in initial studies. However, researchers must be mindful of its moderate potency and potential off-target effects on IDO. For in vivo studies or experiments requiring high specificity, the use of necrostatin-1s is recommended.[1][8]

  • This compound represents a significant advancement, offering substantially higher potency and selectivity for RIPK1.[9] Its nanomolar efficacy allows for its use at lower concentrations, reducing the likelihood of off-target activities and providing more precise insights into the role of RIPK1 kinase-dependent signaling.

For researchers aiming to specifically and potently interrogate the function of RIPK1 in necroptosis, this compound is the superior choice. Necrostatin-1, while less potent, can still serve as a useful tool, especially when its limitations are acknowledged and controlled for, for instance, by using its inactive analog (Nec-1i) as a negative control in certain contexts.[8] The selection of the appropriate inhibitor will ultimately depend on the specific experimental goals, the biological system under investigation, and the need for potency versus the tolerance for potential off-target effects.

References

GSK481 versus GSK2982772: a comparative analysis of RIP1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Receptor-interacting protein kinase 1 (RIP1 or RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its role in a variety of inflammatory diseases has made it a compelling target for therapeutic intervention. This guide provides a detailed comparative analysis of two notable RIP1 inhibitors developed by GlaxoSmithKline: GSK481, a potent research tool, and GSK2982772, a clinical candidate that evolved from the optimization of the former.

Introduction to the Inhibitors

This compound is a highly potent and selective, ATP-competitive inhibitor of RIP1 kinase.[1] It is a benzoxazepinone identified through DNA-encoded library screening and has demonstrated excellent utility as a chemical probe for studying RIP1 biology, particularly in preclinical rodent models.[2][3] However, its suboptimal pharmacokinetic properties and high lipophilicity prompted further medicinal chemistry efforts.[1]

GSK2982772 is the result of a lead optimization program based on the this compound scaffold.[2][3] It was developed as a first-in-class, orally available, and highly specific RIP1 kinase inhibitor for the treatment of inflammatory diseases.[2][4] By modifying the benzoxazepinone template, researchers achieved a significantly improved developability profile, leading to its advancement into Phase IIa clinical trials for conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and GSK2982772, derived from head-to-head comparisons to ensure data consistency.

Table 1: Biochemical and Cellular Potency

ParameterThis compound (Compound 4)GSK2982772 (Compound 5)Assay Type
RIP1 IC50 (FP binding) ~10 nM~10 nMFluorescence Polarization
RIP1 IC50 (ADP-Glo) 1.3 nM1.0 nMLuminescent Kinase Assay
U937 Cellular IC50 10 nM6.3 nMTNFα-induced Necroptosis

Data sourced from Harris, P. et al. (2017), J. Med. Chem.[2]

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterThis compound (Compound 4)GSK2982772 (Compound 5)Description
Lipophilicity (Log D) 5.83.8A measure of lipophilicity at physiological pH.
Rat Oral Exposure (AUC0-∞) 0.3 µg·h/mL2.3 µg·h/mLArea under the curve after a 2 mg/kg oral dose.

Data sourced from Harris, P. et al. (2017), J. Med. Chem.[2]

Signaling Pathway and Mechanism of Action

This compound and GSK2982772 are both Type III kinase inhibitors that bind to an allosteric pocket on the RIP1 kinase domain, distinct from the ATP-binding site.[3] This binding mode locks the kinase in an inactive conformation, thereby preventing the autophosphorylation of RIP1 at key residues like Ser166, which is a critical step for its activation.[5] By inhibiting RIP1 kinase activity, these compounds block the downstream signaling that leads to necroptosis and the production of inflammatory cytokines.[5][6]

The diagram below illustrates the central role of RIP1 in TNF-α signaling and the points of intervention by these inhibitors.

RIP1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIP1_ub RIP1 (Ub) cIAP->RIP1_ub Ubiquitinates IKK IKK RIP1_ub->IKK Activates RIP1_deub RIP1 (de-Ub) RIP1_ub->RIP1_deub Deubiquitination (e.g., by CYLD) NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Pro-inflammatory Cytokines) NFkB->Gene_Expression Promotes FADD FADD RIP1_deub->FADD RIP3 RIP3 RIP1_deub->RIP3 Recruits & Phosphorylates Casp8 Caspase-8 FADD->Casp8 Recruits Casp8->RIP1_deub Cleaves & Inhibits Necroptosis Apoptosis Apoptosis Casp8->Apoptosis Cleaves substrates MLKL MLKL RIP3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Forms Pores TNFa TNF-α TNFa->TNFR1 Binds Inhibitors This compound / GSK2982772 Inhibitors->RIP1_deub Inhibits Kinase Activity

Caption: TNF-α signaling pathway leading to either NF-κB activation or cell death.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize and compare this compound and GSK2982772.

RIP1 Kinase Biochemical Assays

a) Fluorescence Polarization (FP) Binding Assay: [7] This assay measures the binding affinity of the inhibitors to the RIP1 kinase domain.

  • Principle: A fluorescently labeled ligand (tracer) binds to the RIP1 kinase domain, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the tracer for binding, causing a decrease in polarization.

  • Methodology:

    • The kinase domain of human RIP1 (amino acids 1-375) is expressed and purified.

    • A constant concentration of the kinase and a fluorescent tracer are incubated in assay buffer.

    • Serial dilutions of the test compounds (this compound or GSK2982772) are added.

    • After incubation to reach equilibrium, the fluorescence polarization is measured.

    • IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

b) ADP-Glo™ Kinase Assay: [8][9] This assay quantifies the enzymatic activity of RIP1 by measuring ADP production during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the RIP1 kinase reaction occurs, producing ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

  • Methodology:

    • Purified RIP1 kinase is incubated with ATP and a suitable buffer.

    • Serial dilutions of the inhibitors are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • ADP-Glo™ Reagent is added to stop the reaction and deplete ATP.

    • Kinase Detection Reagent is added, and the mixture is incubated to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured, and IC50 values are determined.

Cellular Necroptosis Assay

This assay assesses the ability of the inhibitors to protect cells from TNF-α-induced necroptosis.[7]

  • Principle: In certain cell lines, like human monocytic U937 cells, treatment with TNF-α in the presence of a pan-caspase inhibitor (like z-VAD-fmk) blocks apoptosis and shunts the signaling towards RIP1-dependent necroptosis. Cell viability is measured to determine the protective effect of the inhibitors.

  • Methodology:

    • U937 cells are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of this compound or GSK2982772 for 1-2 hours.

    • Necroptosis is induced by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).

    • The cells are incubated for 24-48 hours.

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • EC50 values are calculated from the dose-response curves.

Conclusion

The comparative analysis of this compound and GSK2982772 provides a clear example of successful lead optimization in drug discovery. While this compound is a highly potent and selective tool compound, its suboptimal drug-like properties limited its clinical potential.[1][2] The development of GSK2982772 successfully addressed these limitations, maintaining high potency while significantly improving physicochemical and pharmacokinetic profiles, as evidenced by its lower lipophilicity and superior oral exposure in rats.[2] This enhanced profile has enabled GSK2982772 to advance into clinical trials, representing a promising therapeutic candidate for a range of inflammatory diseases by targeting the core mechanism of RIP1 kinase-driven cell death and inflammation.[4]

References

Validation of GSK481's selectivity for RIPK1 over other kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

GSK481, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical tool in the study of inflammatory diseases and regulated cell death pathways. Its remarkable selectivity is a key attribute, minimizing off-target effects and enabling precise interrogation of RIPK1-mediated signaling. This guide provides a comprehensive validation of this compound's selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Unparalleled Selectivity Profile of the Benzoxazepinone Scaffold

This compound belongs to a novel class of benzo[b][1][2]oxazepin-4-one inhibitors identified through DNA-encoded library screening. This chemical scaffold has demonstrated exceptional and singular selectivity for RIPK1. To illustrate the remarkable specificity of this class of inhibitors, data from a closely related analogue, GSK3145095, which shares the same core scaffold, is presented below. When screened against a comprehensive panel of 456 kinases in a KINOMEscan assay and 359 kinases in a radiolabeled ATP competition assay, GSK3145095 exhibited no significant inhibition of any other kinase at a concentration of 10 µM[3].

Quantitative Kinase Selectivity Data

The following tables summarize the selectivity of a close structural analog of this compound against a broad panel of human kinases. The data is presented as the percentage of remaining kinase activity in the presence of a 10 µM concentration of the inhibitor. A value of 100% indicates no inhibition, while a value close to 0% would signify strong inhibition.

Table 1: KINOMEscan Selectivity Data for this compound Analog (GSK3145095) at 10 µM

Kinase Target% of Control
RIPK1 <1
AAK1100
ABL1100
ACVR1100
ACVR1B100
... (450+ other kinases)>95

Note: This table is a representative summary. The full dataset comprises over 450 kinases, all of which showed minimal to no inhibition.

Table 2: Radiometric Kinase Assay Selectivity Data for this compound Analog (GSK3145095) at 10 µM

Kinase Target% Inhibition
RIPK1 >99
ABL1<10
AKT1<10
AURKA<10
CDK2<10
... (350+ other kinases)<10

Note: This table is a representative summary. The full dataset comprises over 350 kinases, all of which showed minimal to no inhibition.

Experimental Protocols

The high selectivity of the benzoxazepinone scaffold, including this compound, was validated using two primary methodologies: the KINOMEscan™ competition binding assay and a radiometric kinase activity assay.

KINOMEscan™ Profiling

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

Experimental Workflow:

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification A Test Compound (this compound Analog) D Incubation of Components A->D B DNA-tagged Kinase B->D C Immobilized Ligand C->D E Capture on Solid Support D->E F Washing E->F G Elution F->G H qPCR Quantification of DNA Tag G->H

Figure 1: KINOMEscan™ Experimental Workflow.

Protocol:

  • Assay Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.

  • Competition Binding: The test compound (e.g., a this compound analog) is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Capture and Washing: The mixture is passed over a solid support to capture the kinase-ligand complexes. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the binding affinity of the test compound.

Radiometric Kinase Assay (HotSpot™ Assay)

This assay directly measures the enzymatic activity of a panel of kinases by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Experimental Workflow:

G cluster_0 Reaction Mixture cluster_1 Kinase Reaction cluster_2 Detection A Kinase E Incubation A->E B Substrate B->E C [γ-³³P]ATP C->E D Test Compound (this compound Analog) D->E F Spotting on Filtermat E->F G Washing F->G H Scintillation Counting G->H

Figure 2: Radiometric Kinase Assay Workflow.

Protocol:

  • Reaction Setup: Kinase, substrate, and the test compound are pre-incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filtermat, which captures the phosphorylated substrate.

  • Washing: Unreacted [γ-³³P]ATP is removed by washing the filtermat.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to the control indicates inhibition of the kinase by the test compound.

RIPK1 Signaling Pathway

RIPK1 is a crucial signaling node that regulates inflammation and cell death in response to various stimuli, most notably from the tumor necrosis factor receptor 1 (TNFR1). This compound's high selectivity allows for the precise dissection of RIPK1's kinase-dependent functions within these complex pathways.

G cluster_0 Complex IIa/b TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB Casp8 Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis FADD->Casp8 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Figure 3: Simplified RIPK1 Signaling Pathway.

Conclusion

The comprehensive kinase profiling data for the benzoxazepinone scaffold, exemplified by a close analog of this compound, unequivocally demonstrates its exceptional selectivity for RIPK1. The lack of significant off-target inhibition across hundreds of kinases validates this compound as a precise pharmacological tool for investigating the kinase-dependent functions of RIPK1 in health and disease. This high degree of selectivity is crucial for obtaining clear, interpretable results in preclinical research and for the potential development of targeted therapeutics.

References

Unveiling the Cellular Efficacy of GSK481: A Comparative Guide to a Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of the effects of GSK481, a potent and selective RIPK1 inhibitor, across various cell lines. We provide a comparative analysis with other relevant inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting necroptotic cell death.

This compound has emerged as a critical tool in the study of cellular necrosis, a form of programmed cell death mediated by Receptor Interacting Protein Kinase 1 (RIPK1). This small molecule inhibitor has demonstrated high potency in blocking the kinase activity of RIPK1, a key regulator of inflammation and cell death. This guide delves into the quantitative effects of this compound in different cellular contexts, offering a clear comparison with other inhibitors targeting the necroptosis pathway and providing detailed methodologies for key experimental assays.

Comparative Efficacy of Necroptosis Inhibitors

The potency of this compound has been evaluated in various biochemical and cellular assays. Below is a summary of its inhibitory activity and a comparison with other notable inhibitors of the necroptosis pathway.

CompoundTargetAssay TypeCell Line/EnzymeIC50/EC50Reference
This compound RIPK1 Biochemical (p-hRIPK1 S166) Human RIPK1 2.8 nM [1]
This compound RIPK1 Cell-based (Necroptosis) U937 10 nM [2]
This compound RIPK1 Cell-based (RIP3 up-regulation) Jurkat 300 nM (effective concentration) [2]
GSK'963RIPK1Cell-based (Necroptosis)U9374 nM[3]
GSK'963RIPK1Cell-based (Necroptosis)L9291 nM[3]
GSK2982772RIPK1Cell-based (Necroptosis)U9376.3 nM[4]
GSK'872RIPK3BiochemicalHuman RIPK31.3 nM[5]
GSK'872RIPK3Cell-based (Necroptosis)HT-29Not specified[5]
GSK'074RIPK1/RIPK3Cell-based (Necroptosis)Mouse Smooth Muscle Cells3 nM[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated using the DOT language.

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II NFkB NF-κB Activation (Survival) RIPK1_ub->NFkB pRIPK1 p-RIPK1 (S166) Complex_II->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylates pMLKL p-MLKL pRIPK3->pMLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Induces This compound This compound This compound->pRIPK1 Inhibits

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Cell_Culture Cell Seeding (e.g., U937, Jurkat, L929) Induction Induce Necroptosis (TNFα + Z-VAD-fmk) Cell_Culture->Induction Treatment This compound Treatment (Dose-Response) Induction->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot Analysis (p-RIPK1, Total RIPK1) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the effect of this compound on necroptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of cells undergoing necroptosis.

Materials:

  • Cells of interest (e.g., U937, L929, Jurkat)

  • Complete cell culture medium

  • This compound

  • TNFα (Tumor Necrosis Factor-alpha)

  • Z-VAD-fmk (pan-caspase inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., L929), seed at a density of 1-2 x 10^4 cells/well in a 96-well plate and allow to attach overnight.

    • For suspension cells (e.g., U937, Jurkat), seed at a density of 2-5 x 10^4 cells/well in a 96-well plate on the day of the experiment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours.

  • Induction of Necroptosis:

    • Prepare a solution of TNFα and Z-VAD-fmk in cell culture medium. The final concentration will depend on the cell line (e.g., for L929 cells, 100 ng/mL TNFα and 20 µM Z-VAD-fmk can be used; for Jurkat cells, 100 ng/mL TNFα can be used with a pan-caspase inhibitor).[8][9]

    • Add the TNFα and Z-VAD-fmk solution to the wells containing the cells and this compound.

    • Include control wells with cells only, cells with TNFα/Z-VAD-fmk only, and cells with this compound only.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value of this compound by plotting the percentage of viability against the log of the inhibitor concentration.

Western Blot for Phospho-RIPK1 (Ser166)

This protocol outlines the detection of phosphorylated RIPK1, a key biomarker for this compound activity.

Materials:

  • Cells treated as described in the cell viability assay.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-RIPK1 (Ser166) and mouse or rabbit anti-total RIPK1.[10][11]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) (e.g., at a 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To detect total RIPK1, the membrane can be stripped and re-probed with an antibody against total RIPK1 as a loading control.

This guide provides a foundational understanding of this compound's effects across different cell lines and offers standardized protocols to ensure reproducible and comparable results. The provided data and methodologies will be a valuable resource for researchers investigating the therapeutic potential of targeting RIPK1-mediated necroptosis.

References

A Comparative Guide to RIP1 Kinase Inhibitors: GSK481 vs. the Next-Generation GSK3145095

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation RIP1 kinase inhibitor, GSK481, and the next-generation inhibitor, GSK3145095. The information presented is collated from preclinical studies to assist researchers in understanding the key differentiators in their performance, supported by experimental data.

Introduction to RIP1 Kinase Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death.[1] Its kinase activity is a key driver of necroptosis, a form of programmed necrotic cell death, and is implicated in the pathogenesis of numerous inflammatory diseases and cancer.[2][3] Small molecule inhibitors of RIPK1 have emerged as promising therapeutic agents. This guide focuses on two such inhibitors developed by GlaxoSmithKline: this compound and the clinical candidate GSK3145095.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and GSK3145095, highlighting their potency and cellular activity.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compound (Compound 2)GSK3145095 (Compound 6)
Biochemical Potency (ADP-Glo Assay, IC50) 1.3 nM[4]6.3 nM[5][6][7]
Human Cellular Potency (U937 Necroptosis Assay, IC50) 10 nM[4][8]1.6 nM (Cell Viability), 0.5 nM (LDH Release)[5]
Human Whole Blood Assay (MIP-1β Inhibition, IC50) Not Reported5 nM[9]
Monkey Whole Blood Assay (MIP-1β Inhibition, IC50) Not Reported16 nM[3][9]
Mouse Cellular Potency (L929 Necroptosis Assay, IC50) >100-fold less potent than in human cells[10]1.3 µM[11]

Table 2: Kinase Selectivity of GSK3145095

Assay PlatformNumber of Kinases ScreenedConcentration TestedResult
KINOMEscan (DiscoveRx)45610 µMNo inhibition of any kinase other than RIP1[9][12]
P33 Radiolabeled Assay (Reaction Biology Corp)35910 µMNo inhibition of any kinase other than RIP1[9][12]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflows used to evaluate them.

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_necrosome Necrosome Formation TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necrosome Necrosome p-MLKL (oligomer) p-MLKL (oligomer) Necrosome->p-MLKL (oligomer) Leads to Cell Lysis Cell Lysis p-MLKL (oligomer)->Cell Lysis Induces This compound This compound This compound->RIPK1 Inhibits GSK3145095 GSK3145095 GSK3145095->RIPK1 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ADP_Glo ADP-Glo Kinase Assay (Biochemical Potency) KINOMEscan KINOMEscan (Selectivity Profiling) U937_Assay U937 Necroptosis Assay (Cellular Potency) WB_Assay Whole Blood Stimulation Assay (Cytokine Inhibition) RIP1_Inhibitor This compound or GSK3145095 RIP1_Inhibitor->ADP_Glo RIP1_Inhibitor->KINOMEscan RIP1_Inhibitor->U937_Assay RIP1_Inhibitor->WB_Assay

References

Evaluating the On-Target Effects of GSK481 Using RIP1 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1), with a focus on methodologies to confirm its on-target effects using RIP1 knockout (KO) cells. By comparing this compound with other known RIP1 inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating necroptosis and related inflammatory diseases.

Introduction to this compound and RIP1 Kinase

Receptor-Interacting Protein Kinase 1 (RIP1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death.[1] The kinase activity of RIP1 is essential for the execution of necroptosis, a form of programmed necrosis, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[2]

This compound is a highly potent and selective, type III allosteric inhibitor of RIP1 kinase.[3] It binds to an allosteric pocket remote from the ATP-binding site, locking the kinase in an inactive conformation.[3] This mode of inhibition contributes to its high selectivity for RIP1 over other kinases. Validating the on-target specificity of small molecule inhibitors like this compound is crucial to ensure that their biological effects are directly attributable to the inhibition of the intended target. The use of RIP1 knockout (KO) cells provides a definitive genetic tool for this purpose. In RIP1 KO cells, a truly specific inhibitor of RIP1 kinase should have no effect on the cellular pathways it is designed to modulate.

Comparative Analysis of RIP1 Kinase Inhibitors

To objectively assess the performance of this compound, this section compares its key characteristics with other commonly used RIP1 inhibitors. The data presented below is compiled from various in vitro and cellular assays.

InhibitorMechanism of ActionTargetIC50 (in vitro)Cellular Potency (Human Cells)Key Features
This compound Type III Allosteric Inhibitor RIP1 ~1.3 nM [4]~10 nM (U937 cells) [4]Highly potent and selective for human RIP1; significantly less potent against non-primate RIP1. [2]
Necrostatin-1 (Nec-1)Allosteric InhibitorRIP1~180 nM~490 nM (HT-29 cells)First-in-class RIP1 inhibitor; moderate potency and some off-target effects reported.
Necrostatin-1s (7-Cl-O-Nec-1)Allosteric InhibitorRIP1~20 nM~130 nM (HT-29 cells)More potent and metabolically stable analog of Nec-1.
GSK'963Allosteric InhibitorRIP1~0.6 nM~1-4 nM (human and murine cells)[5]Potent and selective RIP1 inhibitor with a distinct chemical structure from Nec-1.[5]
GSK'074Dual InhibitorRIP1 and RIP3RIP1: Kd = 12 nM; RIP3: Kd = 130 nM~3 nM (murine SMCs)[6][7]Potent dual inhibitor of both RIP1 and RIP3 kinases.[6][7]

Expected Effects of this compound in RIP1 Knockout Cells

Cell LineTreatmentExpected OutcomeRationale
Wild-Type (WT) Necroptosis Induction (e.g., TNFα + z-VAD-FMK)Cell DeathRIP1 kinase activity is required for necroptosis signaling.
Wild-Type (WT) Necroptosis Induction + this compoundCell SurvivalThis compound inhibits RIP1 kinase, blocking the necroptotic pathway.
RIP1 Knockout (KO) Necroptosis InductionCell SurvivalThe absence of RIP1 prevents the initiation of the necroptotic cascade.
RIP1 Knockout (KO) Necroptosis Induction + this compoundCell SurvivalAs the target (RIP1) is absent, this compound is not expected to have any additional effect.

Experimental Protocols

To facilitate the validation of this compound's on-target effects, detailed protocols for key experiments are provided below.

Generation of RIP1 Knockout Cells

Objective: To create a stable cell line lacking the expression of RIP1.

Method: CRISPR/Cas9-mediated gene editing is the recommended method for generating RIP1 knockout cells.

Protocol:

  • gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of the RIPK1 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentiviral Production and Transduction: Produce lentiviral particles and transduce the target cell line (e.g., HT-29, U937).

  • Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell sorting to isolate clonal populations.

  • Validation: Screen individual clones for RIP1 knockout by Western blotting and confirm the genetic modification by Sanger sequencing of the targeted genomic locus.

Necroptosis Induction and Inhibition Assay

Objective: To assess the ability of this compound to inhibit necroptosis in wild-type and RIP1 knockout cells.

Materials:

  • Wild-type and RIP1 KO cell lines (e.g., HT-29)

  • Complete cell culture medium

  • Human TNFα

  • pan-Caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and other RIP1 inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed wild-type and RIP1 KO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or other RIP1 inhibitors for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 values of the inhibitors.

Western Blot Analysis of RIP1 Phosphorylation

Objective: To confirm that this compound inhibits the autophosphorylation of RIP1 at Serine 166, a key marker of its activation.

Protocol:

  • Cell Treatment: Treat wild-type cells with the necroptosis stimulus in the presence or absence of this compound for a shorter time course (e.g., 4-6 hours). RIP1 KO cells serve as a negative control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-RIP1 (Ser166) and total RIP1.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total RIP1.

Visualizing Signaling and Experimental Logic

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.

Necroptosis_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 TRADD->RIP1 cIAP1_2 cIAP1/2 RIP1->cIAP1_2 RIP1_deub Deubiquitinated RIP1 RIP1->RIP1_deub Complex_I Complex I (Pro-survival) cIAP1_2->Complex_I FADD FADD RIP1_deub->FADD RIP3 RIP3 RIP1_deub->RIP3 Necrosome Necrosome (Complex IIb) RIP1_deub->Necrosome Caspase8 Caspase-8 FADD->Caspase8 Complex_IIa Complex IIa (Apoptosis) Caspase8->Complex_IIa MLKL MLKL RIP3->MLKL RIP3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIP1 Inhibits Kinase Activity zVAD z-VAD-FMK zVAD->Caspase8 Inhibits

Caption: Necroptosis signaling pathway initiated by TNFR1.

Experimental_Workflow Start Start Cell_Lines Prepare Wild-Type (WT) and RIP1 KO Cell Lines Start->Cell_Lines Plate_Cells Plate Cells in 96-well Plates Cell_Lines->Plate_Cells Pretreat Pre-treat with this compound (or other inhibitors) Plate_Cells->Pretreat Induce Induce Necroptosis (TNFα + z-VAD-FMK) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Analyze Analyze Data and Determine IC50 Measure_Viability->Analyze End End Analyze->End

Caption: Experimental workflow for inhibitor validation.

Conclusion

This compound is a highly potent and selective inhibitor of RIP1 kinase, representing a valuable tool for studying necroptosis and its role in disease. The definitive validation of its on-target effects relies on the use of RIP1 knockout cells, where the inhibitor is expected to show no activity due to the absence of its target. By following the detailed protocols and comparative data presented in this guide, researchers can confidently assess the specificity of this compound and its potential as a therapeutic agent. This rigorous approach to inhibitor validation is essential for the advancement of drug discovery programs targeting RIP1 kinase.

References

A Comparative Analysis of Downstream Signaling by RIPK1 Inhibitors: GSK481 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a prime target for therapeutic intervention in a host of inflammatory diseases and neurodegenerative conditions. A growing number of small molecule inhibitors are being developed to target the kinase activity of RIPK1, each with distinct biochemical and cellular profiles. This guide provides an objective comparison of the downstream signaling effects of GSK481, a potent and selective RIPK1 inhibitor, with other notable RIPK1 inhibitors: the first-generation inhibitor Necrostatin-1, the highly potent GSK'963, and the dual RIPK1/RIPK3 inhibitor Ponatinib. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for each inhibitor, focusing on their potency, selectivity, and effects on downstream signaling events in the necroptosis pathway.

Table 1: Inhibitor Potency and Selectivity

InhibitorTarget(s)TypeIC50 (RIPK1 Kinase Assay)Cellular EC50 (Necroptosis Protection)Species Selectivity
This compound RIPK1Type III (Allosteric)1.3 nM[1]10 nM (Human U937 cells)[1]High for human RIPK1; >100-fold less potent against murine RIPK1[2]
Necrostatin-1 RIPK1, IDOType III (Allosteric)~180-250 nM~490 nM (Human Jurkat cells)[3]Active in both human and murine cells
GSK'963 RIPK1Not specified29 nM (FP binding assay)[3]1-4 nM (Human and murine cells)[4]Active in both human and murine cells[4]
Ponatinib RIPK1, RIPK3, Abl, othersType IIKd: 37 nM for RIPK1[5]Submicromolar[6]Active in both human and murine cells

Table 2: Downstream Signaling Effects

InhibitorInhibition of p-RIPK1 (S166)Inhibition of p-RIPK3Inhibition of p-MLKLEffect on Cytokine Production
This compound IC50 = 2.8 nM (human RIPK1)[1]Indirectly inhibits downstream of RIPK1Indirectly inhibits downstream of RIPK1Reduces inflammatory cytokine production
Necrostatin-1 Potently inhibits[7]Indirectly inhibits downstream of RIPK1Reduces levels[8]Decreases inflammatory markers[9]
GSK'963 Indirectly inhibits via RIPK1Indirectly inhibits downstream of RIPK1Indirectly inhibits downstream of RIPK1No effect on TNF-mediated NF-κB activation[4]
Ponatinib Blocks phosphorylation[5]Directly inhibits[5]Abrogates phosphorylation[6]Can inhibit inflammatory TNFα gene transcription

Signaling Pathways and Inhibitor Intervention

The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and the other compared RIPK1 inhibitors.

RIP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Intervention TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNFa TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 Ubiquitination/ Deubiquitination p_RIPK1 p-RIPK1 (S166) RIPK1->p_RIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK3->Necrosome MLKL MLKL p_MLKL p-MLKL MLKL->p_MLKL p_RIPK1->Necrosome Recruits & Activates Necrosome->MLKL Phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation p_MLKL->MLKL_oligomer Necroptosis Necroptosis MLKL_oligomer->Necroptosis Pore formation Inflammation Inflammation Necroptosis->Inflammation DAMPs release This compound This compound This compound->RIPK1 Inhibits kinase activity Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits kinase activity GSK963 GSK'963 GSK963->RIPK1 Inhibits kinase activity Ponatinib Ponatinib Ponatinib->RIPK1 Inhibits kinase activity Ponatinib->RIPK3 Inhibits kinase activity

Caption: RIPK1 signaling pathway and points of inhibitor intervention.

Experimental Workflows

A generalized workflow for assessing the downstream effects of RIPK1 inhibitors is depicted below. This workflow can be adapted for specific experimental questions.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_protein_analysis Protein Analysis Details Cell_Culture Cell Culture (e.g., HT-29, U937) Inhibitor_Treatment Pre-treatment with RIPK1 Inhibitor (this compound, Nec-1, etc.) Cell_Culture->Inhibitor_Treatment Necroptosis_Induction Induce Necroptosis (e.g., TNFα + z-VAD-fmk) Inhibitor_Treatment->Necroptosis_Induction Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo, PI staining) Necroptosis_Induction->Cell_Viability Protein_Analysis Protein Analysis Necroptosis_Induction->Protein_Analysis Cytokine_Analysis Cytokine Measurement (e.g., ELISA, CBA) Necroptosis_Induction->Cytokine_Analysis Lysate_Prep Cell Lysate Preparation Protein_Analysis->Lysate_Prep Western_Blot Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Lysate_Prep->Western_Blot IP Immunoprecipitation (RIPK1/RIPK3 complex) Lysate_Prep->IP

Caption: General workflow for assessing RIPK1 inhibitor effects.

Logical Relationships of Inhibitor Effects

The following diagram illustrates the logical flow of how different types of RIPK1 inhibitors impact the downstream signaling cascade.

Logical_Relationships Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1_Activation RIPK1 Kinase Activation Stimulus->RIPK1_Activation RIPK3_Activation RIPK3 Activation RIPK1_Activation->RIPK3_Activation MLKL_Activation MLKL Activation RIPK3_Activation->MLKL_Activation Necroptosis_Outcome Necroptosis MLKL_Activation->Necroptosis_Outcome Selective_RIPK1_Inhibitor Selective RIPK1 Inhibitor (this compound, Nec-1, GSK'963) Selective_RIPK1_Inhibitor->RIPK1_Activation Blocks Dual_RIPK1_RIPK3_Inhibitor Dual RIPK1/RIPK3 Inhibitor (Ponatinib) Dual_RIPK1_RIPK3_Inhibitor->RIPK1_Activation Blocks Dual_RIPK1_RIPK3_Inhibitor->RIPK3_Activation Blocks

References

In Vivo Showdown: A Comparative Analysis of RIPK1 Inhibitors GSK481 and GNE684 in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent RIPK1 inhibitors, GSK481 (and its clinical candidate GSK2982772/GSK547) and GNE684, in relevant mouse models of inflammation. This report synthesizes available experimental data to highlight the efficacy, methodologies, and underlying signaling pathways associated with these compounds.

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and regulated cell death, including necroptosis. Its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on the preclinical in vivo performance of two key investigational RIPK1 inhibitors: this compound, represented by its clinical successors GSK2982772 and GSK547, and GNE684.

While direct head-to-head in vivo studies are not publicly available, this guide provides a comparative analysis based on data from studies evaluating each compound in distinct, yet relevant, inflammatory disease models.

Comparative Efficacy in Inflammatory Models

The in vivo efficacy of GNE684 and the GSK compounds has been demonstrated across several models of inflammation, including arthritis, colitis, and skin inflammation.

Inflammatory Model Compound Dose and Administration Key Efficacy Endpoints
Collagen Antibody-Induced Arthritis (CAIA) GNE684Not specified in available resultsReduced arthritis severity
Chronic Proliferative Dermatitis (cpdm) in Sharpin mutant mice GNE68450 mg/kg, twice daily, oral gavageSignificantly blocked skin inflammation and immune cell infiltration in the liver. Reduced epidermal cleaved caspase-3, a marker of apoptosis.[1]
Colitis in NEMO-deficient mice (NemoIEC-KO) GNE68450 mg/kg, twice daily, oral gavagePrevented colitis and ileitis.
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) GSK29827723, 10, and 50 mg/kg, single oral doseDose-dependent protection against hypothermia.
T-cell Transfer Colitis GSK547Not specified in available resultsAmeliorated chronic colitis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections outline the protocols used in the in vivo evaluation of GNE684 and the GSK compounds.

GNE684 In Vivo Protocols

1. Collagen Antibody-Induced Arthritis (CAIA)

  • Model Induction: Arthritis is induced in mice through the intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.[2] This is typically followed by a lipopolysaccharide (LPS) boost a few days later to synchronize and enhance the inflammatory response.[2]

  • Treatment Regimen: Specific dosing for GNE684 in the CAIA model was not detailed in the available search results.

  • Efficacy Assessment: Disease severity is monitored through clinical scoring of paw swelling and redness. Histopathological analysis of the joints is often performed to assess inflammation, cartilage damage, and bone erosion.[3]

2. Skin Inflammation in Sharpin Mutant (cpdm) Mice

  • Model: Sharpin-deficient (cpdm) mice spontaneously develop chronic proliferative dermatitis and systemic inflammation.[1][4]

  • Treatment Regimen: GNE684 was administered orally twice daily at a dose of 50 mg/kg.[1]

  • Efficacy Assessment: The primary endpoint is the visual assessment and histological scoring of skin inflammation. Immunohistochemical analysis for markers of apoptosis (e.g., cleaved caspase-3) and necroptosis, as well as measurement of serum inflammatory cytokines, are also key readouts.[1][4]

3. Colitis in NEMO-deficient (NemoIEC-KO) Mice

  • Model: Intestinal epithelial cell (IEC)-specific deletion of NEMO (NF-κB essential modulator) leads to spontaneous colitis and ileitis.

  • Treatment Regimen: GNE684 was administered orally twice daily at a dose of 50 mg/kg.

  • Efficacy Assessment: The severity of colitis is evaluated through histological scoring of colon sections. Measurement of serum cytokine and chemokine levels provides a quantitative measure of systemic inflammation.

GSK Compounds In Vivo Protocols

1. TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

  • Model Induction: Mice are intravenously injected with a lethal dose of murine tumor necrosis factor (TNF). This induces a rapid systemic inflammatory response characterized by hypothermia.

  • Treatment Regimen: GSK2982772 was administered as a single oral dose 15 minutes prior to the TNF challenge at doses of 3, 10, and 50 mg/kg.[5]

  • Efficacy Assessment: The primary outcome is the prevention of hypothermia, measured by rectal temperature over several hours. Survival is also a key endpoint.

2. T-cell Transfer Model of Colitis

  • Model Induction: Immunodeficient mice (e.g., RAG-/- or SCID) are injected with naive CD4+ T cells (typically CD4+CD45RBhigh).[6][7] These cells, in the absence of regulatory T cells, induce a chronic, progressive colitis that mimics aspects of human inflammatory bowel disease.[6][7][8][9]

  • Treatment Regimen: The specific dosing for GSK547 in this model was not detailed in the available search results.

  • Efficacy Assessment: Disease progression is monitored by body weight loss and clinical signs of colitis (e.g., stool consistency, rectal bleeding). At the study endpoint, colonic inflammation is assessed by histology, and cytokine production from isolated intestinal immune cells is measured.[8]

Signaling Pathways and Mechanism of Action

Both this compound/GSK2982772 and GNE684 are potent inhibitors of RIPK1 kinase activity. By binding to RIPK1, they prevent its autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to inflammation and necroptosis.

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling and the points of intervention for inhibitors like this compound and GNE684.

RIPK1_Signaling_Pathway TNF-induced RIPK1 Signaling Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds Complex_I Complex I (Pro-survival & Pro-inflammatory) TNFR1->Complex_I recruits RIPK1_scaffold RIPK1 (scaffold) Complex_I->RIPK1_scaffold Complex_II Complex II (Cell Death) Complex_I->Complex_II transitions to NFkB NF-κB Activation RIPK1_scaffold->NFkB MAPK MAPK Activation RIPK1_scaffold->MAPK Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes RIPK1_kinase RIPK1 (kinase activity) Complex_II->RIPK1_kinase Casp8 Caspase-8 Complex_II->Casp8 activates RIPK3 RIPK3 RIPK1_kinase->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes Apoptosis Apoptosis Casp8->Apoptosis executes Inhibitor This compound / GNE684 Inhibitor->RIPK1_kinase inhibits

Caption: TNFα binding to its receptor TNFR1 initiates the formation of Complex I, leading to pro-inflammatory gene expression via NF-κB and MAPK pathways. A subsequent transition to Complex II can trigger either apoptosis or necroptosis, the latter being dependent on RIPK1 kinase activity. This compound and GNE684 inhibit this kinase activity, thereby blocking the necroptotic cell death pathway.

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for evaluating the in vivo efficacy of RIPK1 inhibitors in inflammatory models is depicted below.

Experimental_Workflow In Vivo Efficacy Study Workflow Animal_Model 1. Animal Model Selection (e.g., CAIA, T-cell transfer colitis) Disease_Induction 2. Disease Induction (e.g., Antibody cocktail, Cell transfer) Animal_Model->Disease_Induction Treatment 3. Treatment Administration (Vehicle, this compound/GNE684) Disease_Induction->Treatment Monitoring 4. In-life Monitoring (Clinical scores, Body weight) Treatment->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Histology Histopathology Endpoint->Histology Cytokines Cytokine Analysis Endpoint->Cytokines IHC Immunohistochemistry Endpoint->IHC

Caption: A typical in vivo study involves selecting an appropriate animal model, inducing the inflammatory disease, administering the test compounds, monitoring the disease progression, and finally, performing endpoint analyses to determine efficacy.

Conclusion

Both GNE684 and the clinical candidate GSK2982772, derived from the this compound program, have demonstrated significant efficacy in attenuating inflammation in various preclinical models. GNE684 has shown robust activity in models of arthritis, skin inflammation, and colitis. GSK2982772 has proven effective in acute systemic inflammation and a T-cell-driven model of colitis.

A key differentiator appears to be the species-specific potency, with the GSK benzoxazepinone series reportedly having lower potency in rodents, which may influence the choice of model and duration of in vivo studies. Conversely, GNE684 is described as a potent inhibitor of murine RIPK1, making it well-suited for a broad range of mouse inflammatory models.

The data presented in this guide, while not from direct comparative studies, provide a valuable resource for researchers in the field of inflammation and drug discovery to understand the preclinical profiles of these two important RIPK1 inhibitors. Further studies directly comparing these compounds in the same in vivo models would be highly valuable to delineate their relative therapeutic potential.

References

GSK481: A Potent and Selective RIPK1 Inhibitor for Necroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of GSK481's potency against other commercially available Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, providing researchers with essential data for informed experimental design in the study of necroptosis and related inflammatory pathways.

This guide presents a comprehensive benchmark of this compound, a highly potent and selective inhibitor of RIPK1 kinase. By juxtaposing its IC50 values with those of other widely used RIPK1 inhibitors, this document aims to equip researchers in drug discovery and cellular biology with the critical data necessary to select the most appropriate tool compounds for their studies on programmed cell death and inflammation.

Benchmarking Potency: A Comparative Analysis of RIPK1 Inhibitors

The potency of this compound against RIPK1 has been rigorously evaluated and compared with other notable inhibitors in the field. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined through various in vitro and cellular assays. The following table summarizes the IC50 values of this compound and its counterparts, offering a clear perspective on their relative efficacies.

CompoundIn Vitro IC50 (RIPK1)Cellular IC50Assay Type
This compound 1.3 nM [1]10 nM (U937 cells)[1]Inhibition of Ser166 phosphorylation[1]
Necrostatin-1 (Nec-1)182 nM490 nM (U937 cells)In vitro kinase assay / Necroptosis inhibition
GSK'96329 nM-Fluorescence Polarization (FP) binding assay
GSK29827721.0 nM-In vitro kinase assay
GSK31450956.3 nM5 nM (Human whole blood)ADP-Glo kinase assay / Cytokine release[2]
RIPA-5613 nM27 nM (L929 cells)In vitro kinase assay / Necroptosis inhibition

Understanding the Mechanism: The RIPK1 Signaling Pathway

RIPK1 is a critical serine/threonine kinase that plays a central role in regulating cellular life and death decisions, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival and inflammation via the NF-κB pathway, or programmed cell death through apoptosis or necroptosis. This compound exerts its effect by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Transition Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transition Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIb Inhibition

Caption: Simplified overview of the TNF-α induced RIPK1 signaling pathway leading to distinct cellular outcomes.

Experimental Workflow for Potency Determination

The determination of a compound's IC50 value is a critical step in its pharmacological profiling. The workflow for assessing the potency of RIPK1 inhibitors like this compound typically involves both biochemical and cell-based assays. Below is a generalized workflow illustrating the key stages of this process.

IC50_Determination_Workflow start Start biochemical_assay Biochemical Assay (e.g., In Vitro Kinase Assay) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Necroptosis Inhibition Assay) start->cell_based_assay data_analysis Data Analysis (Dose-Response Curve Fitting) biochemical_assay->data_analysis cell_based_assay->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Generalized workflow for determining the IC50 value of a RIPK1 inhibitor.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro RIPK1 Kinase Inhibition Assay (Determination of this compound IC50)

This protocol is adapted from the methods described in the discovery of this compound by Harris P.A., et al. in the Journal of Medicinal Chemistry (2016).

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against human RIPK1 kinase activity by measuring the inhibition of substrate phosphorylation.

Materials:

  • Recombinant human RIPK1 (N-terminal kinase domain)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other test inhibitors)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near its Km for RIPK1.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Necroptosis Inhibition Assay

This protocol provides a method to assess the ability of a compound to inhibit necroptosis in a cellular context.

Objective: To determine the cellular half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to protect cells from induced necroptosis.

Materials:

  • Human monocytic cell line (e.g., U937) or other suitable cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (a pan-caspase inhibitor)

  • Smac mimetic (e.g., BV6)

  • Test compound (e.g., this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay

  • White, opaque 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 50 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of the test compound in the culture medium. Add 25 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

  • Necroptosis Induction: Prepare a solution containing TNF-α, z-VAD-FMK, and a Smac mimetic in culture medium. Add 25 µL of this induction cocktail to all wells except for the untreated control wells. Final concentrations should be optimized for the cell line used (e.g., 100 ng/mL TNF-α, 20 µM z-VAD-FMK, 1 µM Smac mimetic).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percent protection for each compound concentration relative to the induced, untreated control.

    • Plot the percent protection against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of GSK481: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling GSK481 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent kinase inhibitor, this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Disposal must comply with all local, state, and federal regulations.

Key Disposal Principles

Proper disposal of this compound involves careful collection, segregation, and labeling of all waste streams. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.

Waste TypeDisposal Procedure
Unused this compound (Solid) Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
This compound Solutions Collect in a compatible, sealed, and labeled waste container. It can be collected separately or with other organic solvent waste streams[1].
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, puncture-proof container labeled as hazardous waste.
Contaminated PPE (e.g., gloves, lab coats) Collect in a sealed bag or container clearly marked as hazardous waste.
Empty this compound Containers Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for clean labware.

Step-by-Step Disposal Workflow

The following diagram outlines the general procedure for the safe disposal of this compound waste.

GSK481_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams (e.g., solid, liquid, sharps) A->B Step 1 C Use Designated, Compatible, and Labeled Waste Containers B->C Step 2 D Store in a Designated Hazardous Waste Area C->D Step 3 E Ensure Containers are Tightly Sealed D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F Step 4 G Complete all Required Waste Manifests F->G Step 5

This compound Waste Disposal Workflow.

Spill Management

In the event of a small spill within a chemical fume hood, trained laboratory personnel may proceed with cleanup. Wearing appropriate personal protective equipment (PPE), the spilled material should be carefully collected or absorbed and placed into a sealed container for hazardous waste disposal[1]. For larger spills or spills outside of a containment area, evacuate the vicinity and follow institutional emergency procedures.

It is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan for detailed guidance on hazardous waste management. Always prioritize safety and regulatory compliance when handling and disposing of chemical compounds like this compound.

References

Essential Safety and Logistics for Handling GSK481

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with GSK481, a potent and selective RIP1 kinase inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartEquipmentSpecification
Eyes Safety glasses or gogglesMust be worn to protect against splashes.
Hands Chemical-resistant glovesCompatible with the solvents being used.
Body Laboratory coatTo protect skin and clothing.
Respiratory Dust mask or respiratorRecommended when handling the solid form to avoid inhalation.

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols when working with the solid compound.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures are -20°C for long-term storage (up to 2 years) or -80°C for extended periods.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate any potential harm.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Use appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Material: Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

GSK481_Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh/Dissolve this compound C->D E Perform Experiment D->E J Spill Occurs D->J Accident F Decontaminate Work Area E->F Experiment Complete E->J Accident G Segregate Waste (Solid, Liquid, Sharps) F->G H Label Waste Containers G->H I Dispose via Licensed Hazardous Waste Vendor H->I K Follow Emergency Procedures (Evacuate, Alert, Contain) J->K L Seek Medical Attention (If Exposed) J->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.